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  • Product: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide
  • CAS: 743440-22-4

Core Science & Biosynthesis

Foundational

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide mechanism of action in vitro

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (NDPB): An In Vitro Mechanistic Guide to a Polypharmacological Probe Executive Summary In the landscape of early-stage drug discovery, high-throughput screening (HTS...

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Author: BenchChem Technical Support Team. Date: March 2026

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (NDPB): An In Vitro Mechanistic Guide to a Polypharmacological Probe

Executive Summary

In the landscape of early-stage drug discovery, high-throughput screening (HTS) frequently identifies small molecules that exhibit polypharmacological properties. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4), hereafter referred to as NDPB , is a synthetic sulfonamide-piperazine derivative identified through extensive HTS campaigns at the Scripps Research Institute Molecular Screening Center[1][2].

Rather than acting as a highly selective clinical candidate, NDPB serves as a critical in vitro probe compound. It has demonstrated activity across three distinct and highly complex biochemical pathways: the activation of the orphan G-protein coupled receptor GPR151 , the activation of the E3 ubiquitin ligase FBW7 , and the disruption of MITF (Microphthalmia-associated transcription factor) dimerization[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanisms of action for NDPB across these three targets. By examining the causality behind the assay designs—specifically why AlphaScreen and luminescence-based reporter systems are uniquely suited for these targets—this guide provides a self-validating framework for researchers looking to utilize NDPB or develop similar HTS assays.

Mechanism of Action: GPR151 Activation

Biological Context: GPR151 is an orphan GPCR highly enriched in the habenula, a brain region critical for nicotine addiction, pain processing, and reward-seeking behavior[3][4]. Because its endogenous ligand remains elusive (though it is weakly activated by galanin), identifying small-molecule activators like NDPB is vital for mapping its downstream signaling[5].

In Vitro Mechanism: Upon binding to the extracellular or allosteric domains of GPR151, NDPB stabilizes the receptor in its active conformation. GPR151 primarily couples to the inhibitory G-protein subunit Gαi/o [3]. Activation leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase (AC), resulting in a rapid decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity[4]. Concurrently, the free Gβγ subunit activates the extracellular signal-regulated kinase (ERK) pathway, modulating presynaptic vesicle release[6].

GPR151_Pathway NDPB NDPB (Probe Compound) GPR151 GPR151 Receptor NDPB->GPR151 Activates G_io Gαi/o Subunit GPR151->G_io Couples to AC Adenylyl Cyclase (AC) G_io->AC Inhibits ERK ERK Pathway G_io->ERK Gβγ Subunit Activates cAMP cAMP Levels AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Downregulates Vesicle Synaptic Vesicle Release PKA->Vesicle Modulates ERK->Vesicle Modulates

GPR151 signaling cascade induced by NDPB activation, leading to cAMP suppression.

Self-Validating Protocol: Cell-Based Luminescence Assay for GPR151

To measure GPR151 activation, a cAMP-responsive luminescence assay (e.g., GloSensor) is utilized. This system is self-validating because it relies on a pre-stimulation with Forskolin to artificially raise cAMP; a true Gαi/o activator will reliably quench this elevated signal.

  • Cell Preparation: Plate HEK293T cells stably expressing human GPR151 and a cAMP-dependent luciferase reporter in a 1536-well plate at 2,000 cells/well. Incubate overnight at 37°C.

  • Forskolin Pre-treatment (The Control Gate): Add Forskolin (10 µM final) to all wells. Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline cAMP signal. Without this, the Gαi-mediated decrease in cAMP would be indistinguishable from baseline noise.

  • Compound Addition: Dispense NDPB (titrated from 0.1 nM to 10 µM) into the test wells. Include vehicle (DMSO) as a negative control and a known non-specific Gi-activator as a positive control.

  • Detection: Add luciferase substrate (e.g., D-luciferin) and incubate for 30 minutes at room temperature.

  • Readout & Validation: Measure luminescence using a microplate reader. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay plate, confirming that the dose-dependent decrease in luminescence is a biologically real response to NDPB.

Mechanism of Action: MITF Dimerization Inhibition

Biological Context: Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a critical oncogene in melanoma[7]. To drive transcription, MITF must form a homodimer or heterodimer to bind DNA. Direct clinical inhibitors of MITF are notoriously difficult to develop due to the lack of deep binding pockets on the transcription factor[7].

In Vitro Mechanism: NDPB acts as a protein-protein interaction (PPI) disruptor. It binds to the dynamic interface of the MITF monomer, sterically or allosterically preventing the basic helix-loop-helix leucine zipper (bHLH-Zip) domains from associating. By preventing dimerization, NDPB abolishes MITF's ability to bind to its target DNA sequences (e.g., the TRPM-1 promoter), thereby halting MITF-driven oncogenic transcription[8][9].

Self-Validating Protocol: MIDAS (MITF Dimerization-based AlphaScreen) Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen because it is a wash-free, highly sensitive method capable of detecting PPIs over distances up to 200 nm, making it perfect for transient transcription factor dimerization[10].

  • Reagent Preparation: Prepare recombinant His-tagged MITF (His-MITF) and Biotinylated MITF (Biotin-MITF) at an optimized concentration of 80 nM in assay buffer (HEPES pH 7.4, 0.1% BSA)[8].

  • Compound Incubation: Mix NDPB with the MITF proteins in a 384-well plate. Incubate for 1 hour. Causality: This allows the compound to reach thermodynamic equilibrium with the MITF monomers before the detection beads are introduced.

  • Bead Addition (Light Sensitive): Under subdued green light, add Streptavidin-coated Donor beads (10 µg/mL) and Nickel-chelate (Ni-NTA) Acceptor beads (10 µg/mL)[8].

  • Signal Generation: Incubate for 2 hours. Excite the plate at 680 nm.

  • Readout & Validation: If MITF dimerizes, the beads are brought within 200 nm. Excitation of the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a luminescence emission at 520-620 nm[8]. NDPB disrupts this, causing a loss of signal. The assay is self-validated by a Signal-to-Background (S/B) ratio check; an S/B > 300 confirms optimal protein-bead coupling[8].

MIDAS_Assay Laser Laser Excitation (680 nm) Donor Streptavidin Donor Bead Laser->Donor Excites SingletO2 Singlet Oxygen (1O2) Donor->SingletO2 Generates BiotinMITF Biotin-MITF Donor->BiotinMITF Binds Acceptor Ni-Chelate Acceptor Bead SingletO2->Acceptor Transfers (if <200nm) Emission Fluorescence (520-620 nm) Acceptor->Emission Emits Signal HisMITF His-MITF Acceptor->HisMITF Binds BiotinMITF->HisMITF Dimerization (Intact) NDPB NDPB (Inhibitor) NDPB->BiotinMITF Disrupts Dimer NDPB->HisMITF Disrupts Dimer

AlphaScreen MIDAS assay principle demonstrating NDPB-mediated disruption of MITF dimerization.

Mechanism of Action: FBW7 E3 Ligase Activation

Biological Context: FBW7 (F-box/WD repeat-containing protein 7) is the substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. It acts as a profound tumor suppressor by targeting oncoproteins like c-Myc, Cyclin E, and Notch for proteasomal degradation[11][12]. Mutations in FBW7 are found in ~10% of human cancers, often reducing its affinity for these substrates[11].

In Vitro Mechanism: NDPB acts as a molecular glue or allosteric activator. FBW7 recognizes its substrates via a specific Cdc4 phosphodegron (CPD) motif[12]. NDPB binds to the FBW7-substrate interface, stabilizing the interaction between the WD40 domain of FBW7 and the phosphorylated CPD of the substrate (e.g., Cyclin E). This increased binding affinity accelerates the polyubiquitination and subsequent degradation of the target oncoprotein[11].

Self-Validating Protocol: AlphaScreen FBW7-Cyclin E Assay
  • Protein Preparation: Utilize highly purified, dimeric His-tagged FBW7 (wild-type or mutant) and a biotinylated Cyclin E phosphopeptide[11].

  • Binding Reaction: Combine His-FBW7, Biotin-Cyclin E, and NDPB in a 1536-well plate. Causality: Using a mutant FBW7 with naturally low affinity for Cyclin E provides a low baseline signal, ensuring that the activating effect of NDPB yields a high-contrast gain-of-signal readout.

  • Bead Addition: Add Streptavidin Donor beads and Ni-NTA Acceptor beads.

  • Readout & Validation: Excite at 680 nm and read emission at 520-620 nm. An increase in luminescence indicates that NDPB has successfully bridged or allosterically enhanced the FBW7-Cyclin E interaction. A counterscreen against beads alone must be performed to rule out false positives (e.g., compounds that auto-fluoresce or directly activate singlet oxygen).

Quantitative Data Summary

The following table synthesizes the expected in vitro assay metrics for NDPB across its evaluated targets, establishing the rigorous quality control standards required for these HTS campaigns.

TargetAssay TechnologyReadout ModalityPrimary EffectExpected Z'-FactorExpected S/B Ratio
GPR151 Cell-Based LuminescencecAMP QuenchingActivation (Agonism)> 0.65> 5.0
MITF AlphaScreen (MIDAS)PPI DisruptionInhibition (Antagonism)> 0.80> 300.0
FBW7 AlphaScreenPPI StabilizationActivation (Agonism)> 0.70> 10.0

Table 1: Summary of HTS assay parameters for the evaluation of NDPB polypharmacology.

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Exploratory

Structural Properties and Analytical Profiling of N,N-Diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic viability of downstream active pharmaceutical ingredients (APIs). N,N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic viability of downstream active pharmaceutical ingredients (APIs). N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4)[1] is a highly functionalized, versatile intermediate frequently utilized in the synthesis of complex heterocyclic therapeutics. With a monoisotopic mass of 342.13617 Da[2], this compound integrates three distinct pharmacophoric domains: a lipophilic sulfonamide, an electron-withdrawing nitro group, and a basic piperazine ring.

This technical guide deconstructs the structural causality of the molecule, outlines its synthetic utility, and provides a self-validating analytical protocol for structural confirmation.

Molecular Architecture & Physicochemical Causality

The structural logic of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is best understood by isolating its functional groups and analyzing their individual and synergistic effects.

The N,N-Diethylsulfonamide Motif

Sulfonamides are classic bioisosteres for carboxylic acids, but primary sulfonamides (R-SO₂NH₂) often introduce unwanted hydrogen bond donors that can complicate downstream synthesis or lead to rapid renal clearance. By employing an N,N-diethyl substitution , the acidic NH proton is eliminated.

  • Causality: This substitution is a deliberate synthetic choice to prevent N-alkylation during subsequent electrophilic couplings. Furthermore, the two ethyl groups significantly increase the lipophilicity (LogP) of the scaffold, which is critical for enhancing the passive transcellular permeability of the final drug candidate.

The 3-Nitro Group

Positioned ortho to the piperazine ring, the nitro group (-NO₂) exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.

  • Causality: Electronically, this depletes electron density from the central benzene ring, rendering it highly resistant to electrophilic aromatic substitution. Synthetically, the nitro group acts as a "masked" primary amine. Upon catalytic reduction, it yields an ortho-amino-piperazinyl moiety—a perfect geometric setup for cyclization into fused bicyclic systems, such as benzimidazoles or quinoxalines.

The 4-Piperazin-1-yl Ring

The piperazine ring introduces a saturated, nitrogen-containing heterocycle with a basic secondary amine (pKa ~9.0–9.5).

  • Causality: At physiological pH, this basic center is predominantly protonated, allowing for the formation of stable salts (e.g., hydrochlorides or mesylates) to modulate aqueous solubility. Structurally, the piperazine ring adopts a rigid chair conformation, which projects the secondary amine into a specific 3D vector, making it an ideal anchor for hydrogen bonding with target kinase or phosphodiesterase active sites. Commercially available analytical standards of this compound typically maintain a purity of ≥98.0%[3], ensuring reliable basicity in assay conditions.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, providing a baseline for formulation and analytical tracking.

PropertyValueStructural Implication
CAS Registry Number 743440-22-4[1]Unique identifier for procurement and literature tracking.
Molecular Formula C₁₄H₂₂N₄O₄S[2]Confirms the presence of 4 nitrogen atoms (2 piperazine, 1 nitro, 1 sulfonamide).
Monoisotopic Mass 342.13617 Da[2]Exact mass target for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 1Restricted to the secondary amine of the piperazine ring.
Hydrogen Bond Acceptors 6Distributed across the nitro, sulfonamide, and piperazine moieties.
Rotatable Bonds 5Provides moderate conformational flexibility for target binding.

Synthetic Utility and Pathway Mapping

The primary value of this compound lies in its role as a precursor. The logical progression from the raw intermediate to a complex heterocyclic API relies on the sequential activation of its functional groups.

G C N,N-diethyl-3-nitro-4-(piperazin-1-yl) benzenesulfonamide S N,N-Diethylsulfonamide (Lipophilicity & Stability) C->S N 3-Nitro Group (Electron Withdrawal & Pro-amine) C->N P 4-Piperazine Ring (Basic Center & H-Bond Donor) C->P R Nitro Reduction (Yields 3-Amino Derivative) N->R Catalytic H2 Cy Heterocyclic Cyclization (e.g., Benzimidazoles) P->Cy R->Cy Electrophilic Coupling

Figure 1: Structural-functional logic and synthetic downstream pathway.

Experimental Workflows: Analytical Characterization Protocol

To ensure the integrity of the compound before committing it to multi-step synthesis, a rigorous, self-validating analytical workflow must be executed.

Workflow Step1 Sample Prep (Dissolution in DMSO-d6) Step2 LC-MS/MS (ESI+ Mode) Step1->Step2 Aliquot 1 Step3 NMR Spectroscopy (1H & 13C) Step1->Step3 Aliquot 2 Step4 Data Synthesis (Structural Confirmation) Step2->Step4 Step3->Step4

Figure 2: Parallel analytical workflow for structural validation.

Step-by-Step LC-MS/MS and NMR Methodology

Objective: Validate the molecular weight and structural connectivity of the synthesized or procured batch.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of the compound.

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: The combination of a highly polar sulfonamide/nitro system and a basic piperazine requires a strong, polar aprotic solvent. DMSO-d₆ ensures complete dissolution without exchanging the critical secondary amine proton on the piperazine ring, which would be lost if a protic solvent like Methanol-d₄ were used.

Step 2: LC-MS/MS Analysis (ESI+)

  • Dilute a 10 µL aliquot of the DMSO stock into 1 mL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Inject 1 µL onto a C18 reverse-phase column.

  • Elute using a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Self-Validating Output: The formic acid in the mobile phase guarantees the protonation of the basic piperazine nitrogen. The mass spectrometer must detect a dominant [M+H]⁺ ion at m/z 343.14 . The presence of this specific ion inherently validates that the basic center is intact and the molecular weight matches the theoretical monoisotopic mass[2].

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Transfer the remaining 0.59 mL of the DMSO-d₆ stock to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum at 400 MHz (minimum 16 scans) and a ¹³C NMR spectrum at 100 MHz.

  • Self-Validating Output (Signatures):

    • Aromatic Region: The spectrum must show exactly three aromatic protons. The proton situated between the nitro and sulfonamide groups will be highly deshielded (appearing furthest downfield, typically ~8.2–8.4 ppm) due to the combined electron-withdrawing effects. This confirms the ortho/meta substitution pattern.

    • Diethyl Region: Look for a distinct triplet (~1.1 ppm) and a quartet (~3.2 ppm). The integration must strictly resolve to 6H and 4H, respectively, validating the N,N-diethyl intactness.

    • Piperazine Region: The protons on the piperazine ring will appear as broad multiplets between 2.8 and 3.2 ppm. This broadness is not an artifact; it inherently validates the intermediate rate of chair-to-chair ring flipping and nitrogen inversion at room temperature.

References

  • Chemsrc. "N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide | Chemsrc". Chemsrc.com. Available at:[Link]

  • PubChemLite. "N,n-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (C14H22N4O4S)". University of Luxembourg (uni.lu). Available at:[Link]

Sources

Foundational

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Characterization of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide Abstract This technical guide provides a comprehensive analysis of N,N-diethyl-3-nitro-4-piper...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, a molecule integrating three key chemical motifs: a sulfonamide core, a piperazine ring, and a nitroaromatic system. For researchers in medicinal chemistry and drug development, precise knowledge of a compound's fundamental physicochemical properties is a non-negotiable prerequisite for further investigation. This document establishes the definitive molecular weight and exact mass of the title compound, grounded in authoritative data. Furthermore, it presents a detailed, field-proven protocol for the empirical verification of its exact mass using High-Resolution Mass Spectrometry (HRMS), the gold standard for molecular formula confirmation. The guide is structured to provide not only the data but also the scientific rationale behind the analytical methodology, ensuring a thorough understanding for its intended scientific audience.

Introduction: A Compound of Pharmacological Interest

The structure of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is a deliberate convergence of functionalities widely recognized for their roles in bioactive molecules.

  • The Sulfonamide Scaffold: Sulfonamides are a cornerstone of medicinal chemistry. Initially discovered for their antibacterial properties, they represent a class of drugs with a wide antibacterial spectrum and stable chemical properties.[1] Their utility has since expanded into diuretics, anticonvulsants, and anti-inflammatory agents.

  • The Piperazine Moiety: Piperazine and its derivatives are considered "privileged structures" in drug discovery.[2] Their presence in a molecule can significantly enhance pharmacokinetic properties, such as solubility and oral bioavailability, and they are integral to drugs with diverse activities, including antipsychotic and anthelmintic effects.[2][3]

  • The Nitroaromatic System: While sometimes associated with toxicity, the nitro group is a potent electron-withdrawing group that can be critical for a molecule's biological activity or serve as a versatile synthetic handle for further chemical modification.[4]

The combination of these three motifs in a single entity makes N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide a compound of significant interest for screening in various biological assays.[5] Accurate characterization, beginning with its fundamental mass, is the first step in any such research endeavor.

Core Physicochemical Properties and Identifiers

Precise identification begins with a clear understanding of a compound's composition and mass. It is critical to distinguish between molecular weight (the weighted average of all naturally occurring isotopes) and exact mass (the mass calculated using the most abundant isotope of each element), as the latter is what is measured by high-resolution mass spectrometry.

PropertyValueSource
IUPAC Name N,N-diethyl-3-nitro-4-(piperazin-1-yl)benzenesulfonamide-
CAS Number 743440-22-4[5][6]
Molecular Formula C₁₄H₂₂N₄O₄S[6][7]
Molecular Weight 342.41 g/mol [6]
Exact (Monoisotopic) Mass 342.13617 Da[5][7]

Authoritative Mass Determination by High-Resolution Mass Spectrometry (HRMS)

To empirically validate the identity and elemental composition of a novel or synthesized compound, High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 parts-per-million error) allows for the unambiguous determination of a molecule's elemental formula.[8]

Rationale for HRMS

Unlike nominal mass instruments (e.g., standard quadrupoles) which measure mass to the nearest integer, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) provide a level of precision that can distinguish between molecules with the same nominal mass but different elemental formulas. For N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, the expected protonated molecule ([M+H]⁺) has a theoretical exact mass of 343.14345 Da. HRMS can confirm this value with a high degree of confidence, ruling out other potential isobaric structures.

Experimental Workflow for LC-HRMS Analysis

The following diagram outlines the logical flow for the characterization of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (e.g., 1 µg/mL in Mobile Phase A) A->B C 3. UPLC Separation (C18 Reversed-Phase) B->C D 4. Ionization (Positive ESI Source) C->D E 5. HRMS Detection (Full Scan, >60,000 Resolution) D->E F 6. Extract Ion Chromatogram (for m/z 343.14345) E->F G 7. Generate Mass Spectrum (from chromatographic peak) F->G H 8. Calculate Mass Error (ppm) G->H

Caption: LC-HRMS workflow for exact mass determination.

Detailed Experimental Protocol: LC-HRMS Analysis

This protocol describes a self-validating system for the accurate mass determination of the title compound.

1. Reagent and Standard Preparation

  • Rationale: Proper sample preparation is crucial for accurate and reproducible results. Using a high-purity solvent like methanol ensures the compound is fully dissolved without introducing interfering contaminants.

  • Procedure:

    • Accurately weigh approximately 1 mg of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) to create a working standard of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions

  • Rationale: Chromatographic separation is essential to isolate the analyte from any potential impurities or matrix components, ensuring a clean signal for the mass spectrometer. A C18 column is a standard choice for moderately polar compounds. The use of formic acid as a mobile phase additive is critical; it acidifies the mobile phase, promoting the protonation of the analyte, which is necessary for positive mode electrospray ionization.[9]

  • Parameters:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry (MS) Conditions

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules. Positive ion mode is selected because the piperazine nitrogen atoms are basic and readily accept a proton to form a stable [M+H]⁺ ion.[8][9]

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Mode: Full Scan (m/z 100-800)

    • Resolution: > 60,000 FWHM (Full Width at Half Maximum)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

4. Data Analysis and Validation

  • Rationale: The final step validates the experiment. By comparing the measured mass to the theoretical mass, we can calculate the mass error. A mass error below 5 ppm provides high confidence in the assigned elemental formula.

  • Procedure:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C₁₄H₂₂N₄O₄S + H]⁺), which is 343.14345.

    • From the resulting chromatographic peak, generate the corresponding mass spectrum.

    • Identify the measured m/z of the most intense peak corresponding to the analyte.

    • Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Interpretation of Expected Results

A successful analysis will yield a sharp peak in the extracted ion chromatogram at the retention time of the compound. The mass spectrum generated from this peak should show a base peak at an m/z value extremely close to 343.14345. For example, a measured mass of 343.14320 would result in a mass error of -0.73 ppm, a result that strongly confirms the elemental composition of C₁₄H₂₃N₄O₄S⁺ for the detected ion, and thus validates the structure of the neutral molecule.

Conclusion

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is a compound with a molecular weight of 342.41 g/mol and a precise monoisotopic mass of 342.13617 Da. This guide has not only presented these foundational values from authoritative sources but has also provided a robust, detailed, and scientifically-grounded protocol for their empirical verification. The application of Liquid Chromatography coupled with High-Resolution Mass Spectrometry is an indispensable tool, providing the highest level of confidence in a molecule's identity. For any researcher or drug development professional working with this compound or its analogs, the methods and data presented herein serve as a critical and reliable starting point for all subsequent investigations.

References

  • N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide | Chemsrc. (n.d.). Retrieved March 20, 2026, from [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved March 20, 2026, from [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1955-1964. Available from: [Link]

  • Li, Y., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Advances, 11(48), 30205-30214. Available from: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]

  • N,N-diethyl-3-nitro-4-(piperazin-1-yl)benzene-1-sulfonamide-743440-22-4. (n.d.). Thoreauchem. Retrieved March 20, 2026, from [Link]

  • Akal, C., & Tasan, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • N,n-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. (n.d.). PubChemLite. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 68791473. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. Available from: [Link]

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Piperazines database - synthesis, physical properties. (n.d.). Retrieved March 20, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Available from: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. (2016). ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 20, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide: A Technical Guide

Executive Summary As drug discovery pipelines increasingly rely on high-throughput biochemical screens (such as AlphaScreen assays), complex synthetic scaffolds are frequently identified as primary hits[1]. N,N-diethyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on high-throughput biochemical screens (such as AlphaScreen assays), complex synthetic scaffolds are frequently identified as primary hits[1]. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4, MW: 342.41 g/mol ) is one such screening compound[2]. While its in vitro potency may be promising, advancing this molecule requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the pharmacokinetic (PK) profiling of this specific chemotype. Rather than applying a generic PK template, this guide deconstructs the molecule's unique structural liabilities to establish a targeted, self-validating experimental workflow.

Structural Liabilities & Predictive Pharmacokinetics

Before initiating any wet-lab experiments, we must perform a predictive structural analysis. The causality of a molecule's PK behavior is directly rooted in its functional groups. For this compound, four specific moieties dictate our experimental design:

  • Piperazine Ring: This secondary amine (pKa ~8.5) is protonated at physiological pH, ensuring good aqueous solubility in the gastric environment. However, basic amines are canonical substrates for P-glycoprotein (P-gp) efflux transporters, potentially limiting intestinal permeability and blood-brain barrier (BBB) penetration.

  • Nitro Group (-NO2): This is a critical metabolic liability. In the hypoxic environment of the lower gastrointestinal tract, gut microbiome nitroreductases (or hepatic cytosolic reductases) can reduce the nitro group to a hydroxylamine or primary amine. This can lead to rapid presystemic clearance and potential reactive toxicity.

  • N,N-Diethylsulfonamide: The highly lipophilic N,N-diethyl chains are prime targets for Cytochrome P450 (CYP3A4/CYP2C9)-mediated N-dealkylation.

  • Sulfonamide Core: Sulfonamides possess a high affinity for Carbonic Anhydrase (CA) located inside erythrocytes. This causes the drug to sequester inside red blood cells (RBCs), artificially lowering plasma concentrations and skewing clearance calculations.

StructuralLiabilities Parent N,N-diethyl-3-nitro-4- piperazin-1-ylbenzenesulfonamide NitroRed Nitroreduction (Gut Microbiome / Hepatic) Parent->NitroRed Hypoxia/Reductases Deethyl N-Deethylation (CYP3A4 / CYP2C9) Parent->Deethyl Hepatic CYPs PiperazineOx N-Oxidation / Efflux (P-gp Substrate) Parent->PiperazineOx FMO / Transporters Metabolite1 3-Amino Metabolite (Toxicity Risk) NitroRed->Metabolite1 Metabolite2 Desethyl Metabolite (Altered Clearance) Deethyl->Metabolite2 Metabolite3 Biliary Excretion (Feces) PiperazineOx->Metabolite3

Predicted metabolic pathways and structural liabilities of the target compound.

In Vitro ADME Profiling Protocols

To build a trustworthy data package, every assay must be a self-validating system incorporating positive and negative controls.

Blood-to-Plasma (B/P) Ratio Assessment
  • Causality: Because the sulfonamide moiety likely binds to RBCs, measuring only plasma PK will underestimate the true systemic clearance. We must determine the B/P ratio to convert plasma clearance to blood clearance.

  • Self-Validating Protocol:

    • Preparation: Spike fresh, heparinized human whole blood and reference plasma with 1 µM of the test compound. Include Chloroquine (high B/P control) and Warfarin (low B/P control).

    • Incubation: Incubate at 37°C for 60 minutes under 5% CO2 to maintain physiological pH.

    • Separation: Centrifuge an aliquot of the whole blood (2000 x g, 10 min) to harvest the plasma fraction.

    • Extraction: Extract the harvested plasma, reference plasma, and whole blood using protein precipitation (1:3 ratio of sample to cold acetonitrile containing 50 ng/mL Tolbutamide as an internal standard).

    • Acceptance Criteria: The assay is valid only if the B/P ratio of Chloroquine is >2.0 and Warfarin is <1.0.

Metabolic Stability: Aerobic vs. Anaerobic
  • Causality: Standard human liver microsome (HLM) assays are conducted aerobically, which captures CYP-mediated N-deethylation but completely misses nitroreduction. We must run parallel assays to capture both degradation pathways, aligning with the[3].

  • Self-Validating Protocol:

    • Aerobic (CYP Phase I): Incubate 1 µM compound with 0.5 mg/mL HLM and 1 mM NADPH at 37°C in ambient air. Control: Testosterone (CYP3A4 substrate).

    • Anaerobic (Nitroreduction): Incubate 1 µM compound with 1.0 mg/mL Human S9 fraction and 1 mM NADPH in a nitrogen-purged glove box. Control: Metronidazole (Nitroreductase substrate).

    • Sampling: Quench reactions at 0, 15, 30, and 60 minutes with cold acetonitrile. Calculate intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Study Design

Once in vitro liabilities are mapped, we transition to in vivo rodent models to establish systemic bioavailability and clearance.

Bioanalytical Method Validation (LC-MS/MS)
  • Causality: You cannot trust PK parameters if the underlying analytical method is unstable. The basic piperazine ring can cause peak tailing on standard silica columns, requiring optimized acidic mobile phases. The method must be validated according to the [4].

  • Protocol:

    • Sample Prep: 50 µL of rat plasma + 150 µL Acetonitrile (with Internal Standard). Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins.

    • Chromatography: Use a sub-2µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Validation Criteria: Calibration curve ( R2>0.99 ). Quality Control (QC) samples at Low, Mid, and High levels must exhibit precision (%CV) ≤15% and accuracy within ±15% of nominal concentrations[4].

Table 1: LC-MS/MS Optimization Parameters

ParameterValue / Setting
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion (m/z) 343.1[M+H]+
Product Ions (m/z) Optimization required (likely piperazine cleavage)
Collision Energy (CE) 25 - 35 eV
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mL
Dosing & Sampling Strategy
  • Intravenous (IV) Arm: 2 mg/kg via tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution of the lipophilic diethyl groups).

  • Oral (PO) Arm: 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose (suspension).

  • Sampling: Serial blood collection at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Blood/Plasma Collection Dosing->Sampling Prep Protein PPT & Extraction Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA Data Analysis LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow from dosing to NCA data analysis.

Data Analysis & PK Parameterization

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA). For a compound with this structural profile, specific parameters will dictate whether it can advance as a lead candidate.

Table 2: Key Pharmacokinetic Parameters & Mechanistic Implications

ParameterDefinitionIdeal Range (Rodent)Causality / Implication for this Compound
CL (Clearance) Volume of plasma cleared of drug per unit time.< 30 mL/min/kgHigh CL indicates rapid N-deethylation or nitroreduction. If B/P ratio is high, plasma CL will be artificially inflated.
Vd (Volume of Dist.) Extent of drug distribution into tissues.1.0 - 5.0 L/kgThe lipophilic N,N-diethyl groups should drive a high Vd, indicating good tissue penetration.
T1/2 (Half-life) Time required for drug concentration to halve.> 2.0 hoursA short half-life suggests the nitro group is acting as a metabolic soft spot.
F% (Bioavailability) Fraction of PO dose reaching systemic circulation.> 30%Low F% indicates either poor solubility of the sulfonamide or massive first-pass metabolism in the gut/liver.

By systematically addressing the piperazine, nitro, and diethylsulfonamide moieties through this validated workflow, researchers can generate an authoritative, mechanistically sound PK profile for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

References

  • Chemsrc. "N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4)." Chemsrc Database, 2025.[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Center for Drug Evaluation and Research, 2020.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research, 2018.[Link]

Sources

Foundational

A Strategic Approach to the In Vitro Toxicological Assessment of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide in Human Cell Lines

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Deconstructing a Molecule for Toxicological Insight The compound N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is a novel chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Molecule for Toxicological Insight

The compound N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is a novel chemical entity for which specific toxicological data is not publicly available. However, its chemical structure presents a confluence of three distinct moieties, each with a well-documented history of engaging with biological systems, sometimes to deleterious effect: the sulfonamide, the nitroaromatic ring, and the piperazine group. This guide, therefore, outlines a comprehensive, first-principles strategy for evaluating its in vitro toxicity. We will not merely present protocols but will build a logical, tiered framework for investigation, explaining the causal reasoning behind each experimental choice. The objective is to construct a self-validating toxicological profile, moving from broad assessments of cell health to more granular investigations of specific toxicity mechanisms.

The presence of these structural alerts necessitates a thorough preclinical safety evaluation.

  • Sulfonamides : This class is known for a spectrum of adverse reactions, and while many are safe, some can form reactive metabolites that mediate toxicity.[1] Their derivatives are being explored for numerous therapeutic applications, making a baseline toxicity screen essential.[2]

  • Nitroaromatic Compounds : The electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic reduction, a process that can generate reactive intermediates.[3] This can lead to oxidative stress, DNA damage, and subsequent mutagenicity or carcinogenicity.[4][5]

  • Piperazine Derivatives : While common in pharmaceuticals, piperazine and its derivatives are not inert. They have been associated with a range of biological effects, and some have shown cytotoxic or genotoxic potential.[6][7][8]

This document will guide the researcher through a logical sequence of assays designed to probe the potential cytotoxic, genotoxic, and mechanistic liabilities of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

Part 1: Foundational Cytotoxicity Assessment - The Baseline of Cellular Health

The initial tier of investigation must answer a fundamental question: At what concentration does the compound begin to harm cells? This is achieved by assessing key indicators of cell health—metabolic activity and membrane integrity—across a range of compound concentrations.

Rationale for Cell Line Selection

The choice of human cell lines is critical and should be guided by the intended application of the compound. However, for a baseline screen, a panel is recommended to identify potential tissue-specific toxicity. A common and effective starting panel includes:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of xenobiotic metabolism, HepG2 cells provide crucial insight into the toxicity of the parent compound and its metabolites.

  • HEK293 (Human Embryonic Kidney): These cells represent a renal model, a common route of drug excretion and a potential site of toxicity. Their non-malignant origin provides a useful baseline.[9]

  • A549 (Human Lung Carcinoma): Represents a model for epithelial barriers and is relevant for compounds that could be inhaled or have systemic distribution.[10]

  • A Non-cancerous Control Cell Line: To assess selectivity, a non-cancerous line such as normal human dermal fibroblasts (NHDF) or the HEK293 line can be used to determine if the compound is broadly cytotoxic or selectively targets cancer cells.[9][11][12]

Experimental Workflow: Tier 1 Screening

The initial screen should employ at least two assays with different endpoints to minimize artifacts and build confidence in the results. The overall workflow is a standardized process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis p1 Culture selected human cell lines (e.g., HepG2, HEK293) p2 Prepare serial dilutions of test compound in culture medium p1->p2 Parallel Task e1 Seed cells into 96-well microplates at optimal density e2 Incubate for 24h for cell attachment e1->e2 e3 Replace medium with compound dilutions and controls (Vehicle, Positive) e2->e3 e4 Incubate for a defined period (e.g., 24h, 48h, 72h) e3->e4 a1 Assay 1: Metabolic Viability (e.g., MTT or WST-1 Assay) e4->a1 a2 Assay 2: Membrane Integrity (e.g., LDH Release Assay) e4->a2 d1 Measure absorbance/fluorescence with a plate reader a1->d1 a2->d1 d2 Calculate % viability vs. vehicle control d1->d2 d3 Plot dose-response curves and determine IC50 values d2->d3 caption General workflow for in vitro cytotoxicity assessment.

Caption: General workflow for in vitro cytotoxicity assessment.

Core Cytotoxicity Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Step 1: Cell Seeding & Treatment: Plate cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and allow them to attach for 24 hours.[13] Subsequently, expose them to a concentration gradient of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide for 24-72 hours.

  • Step 2: MTT Addition: Add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[13]

  • Step 3: Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[13]

  • Step 4: Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of ~490-570 nm.[13] The absorbance is directly proportional to the number of viable cells.

B. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. It is an excellent orthogonal method to the MTT assay.

  • Step 1: Cell Seeding & Treatment: Culture and treat cells with the compound as described for the MTT assay. Include a "maximum LDH release" control by adding a lysis buffer to untreated cells.

  • Step 2: Sample Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • Step 3: LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the oxidation of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Step 4: Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). Cytotoxicity is expressed as a percentage of the maximum LDH release control.

Data Presentation and Interpretation

The results of these assays should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical Foundational Cytotoxicity Data (IC50 in µM)

Cell Line Assay Type 24h Exposure IC50 (µM) 48h Exposure IC50 (µM) 72h Exposure IC50 (µM)
HepG2 MTT 75.2 48.5 22.1
LDH 88.9 60.1 35.6
HEK293 MTT >100 95.3 78.4
LDH >100 >100 91.2
A549 MTT 68.4 41.2 19.8

| | LDH | 81.5 | 55.7 | 30.1 |

Interpretation: A time-dependent decrease in IC50 values suggests a cumulative toxic effect. A significantly lower IC50 in one cell line (e.g., HepG2) compared to others might indicate organ-specific toxicity, possibly due to metabolic activation. The difference between MTT and LDH results can also be informative; a lower MTT IC50 might suggest mitochondrial dysfunction precedes membrane rupture.

Part 2: Mechanistic Toxicology - Uncovering the "Why"

If foundational cytotoxicity is observed, the next logical step is to investigate the underlying mechanisms. Based on the compound's structural alerts (nitroaromatic, sulfonamide), the primary hypotheses to test are the induction of oxidative stress and genotoxicity.

Oxidative Stress Pathway

Nitroaromatic compounds are frequently bioreduced by cellular nitroreductases to form nitroso and hydroxylamine intermediates, which can redox cycle and generate reactive oxygen species (ROS), leading to cellular damage.[3]

G compound Nitroaromatic Compound (Ar-NO2) reductase Cellular Nitroreductases (e.g., Cytochrome P450) compound->reductase Reduction radical Nitro Anion Radical (Ar-NO2•-) reductase->radical oxygen O2 radical->oxygen Redox Cycling ros Superoxide (O2•-) Hydrogen Peroxide (H2O2) damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ros->damage gsh Glutathione (GSH) Depletion ros->gsh oxygen->ros apoptosis Apoptosis damage->apoptosis gsh->damage Loss of protection leads to caption ROS generation by a nitroaromatic compound.

Caption: ROS generation by a nitroaromatic compound.

Protocol: Intracellular ROS Quantification

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method to measure intracellular ROS.

  • Step 1: Seed and treat cells in a black, clear-bottom 96-well plate with the test compound for a short duration (e.g., 1-6 hours) at concentrations around the IC50.

  • Step 2: Remove the treatment medium and load the cells with DCFH-DA solution (e.g., 10 µM) in a serum-free medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Step 3: Incubate for 30-60 minutes to allow for probe uptake and deacetylation.

  • Step 4: Wash the cells to remove excess probe.

  • Step 5: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Genotoxicity Assessment

Genotoxicity—the property of chemical agents that damages the genetic information within a cell—is a critical concern for nitroaromatic compounds.[5]

A. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's mutagenic potential using several strains of Salmonella typhimurium with mutations in the histidine operon.[6]

  • Rationale: This initial screen determines if the compound or its metabolites can cause point mutations (base substitutions or frameshifts) in DNA. It is typically run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism.[6]

  • Procedure: The tester strains (e.g., TA98 for frameshift and TA100 for base-pair substitution) are exposed to the test compound on a histidine-limited agar plate.[6] If the compound is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, leading to the growth of visible colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

B. In Vitro Chromosomal Aberration Assay

If the Ames test is positive or if a higher-level assessment is needed, this assay evaluates the potential of a test substance to induce structural chromosomal damage in cultured human cells, such as peripheral blood lymphocytes.[6]

  • Procedure: Cultured human lymphocytes are exposed to the test compound for a defined period. Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and prepared for microscopic analysis of chromosomes.

  • Endpoint: Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

  • Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates clastogenic potential.

Conclusion: Synthesizing a Risk Profile

This technical guide outlines a systematic, tiered approach to characterizing the in vitro toxicity of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. By starting with broad cytotoxicity assays and progressing to more specific mechanistic endpoints like oxidative stress and genotoxicity, researchers can build a robust safety profile for this novel compound. The causality behind each step is clear: we first determine if the compound is toxic and at what level, and then we investigate why based on its chemical structure. This self-validating system ensures that any observed toxicity is confirmed by orthogonal assays and explored through plausible biological mechanisms, providing a solid foundation for further drug development decisions.

References

  • Benchchem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. BenchChem.
  • Leeder, J. S., et al. (1992). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed.
  • Charehsaz, M., et al. (2016). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark.
  • Dresen, S., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed.
  • Royal Society of Chemistry. (n.d.).
  • Baranowska, I., & Koper, M. (2019).
  • Lin, Y., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PMC.
  • ResearchGate. (n.d.). Cytotoxic activity on tumor cell lines after 72 h of incubation. IC 50...
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment.
  • Smeriglio, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI.
  • Staack, R. F., & Maurer, H. H. (n.d.). Piperazine-Derived Designer Drug... Ovid.
  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • [A study on mechanism for cytotoxicity of nitrobenzene to hep
  • Martins, A. C., et al. (2026). Nitrochalcones: Pharmacological Activities and Therapeutic Potential. MDPI.
  • Benchchem. (n.d.).
  • Ju, K. S., & Parales, R. E. (2010).
  • Semenyuta, I., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
  • Semenyuta, I., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • PubChemLite. (n.d.). N,n-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. PubChemLite.
  • Chemsrc. (2025). N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. Chemsrc.
  • Thoreauchem. (n.d.). N,N-diethyl-3-nitro-4-(piperazin-1-yl)benzene-1-sulfonamide-743440-22-4. Thoreauchem.
  • Foroumadi, A., et al. (2009).
  • Heringa, M. B., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. PubMed.
  • Royal Society of Chemistry. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)
  • Le, T., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • ResearchGate. (2025). (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-N,N-diethyl-4-(4-ethyl-piperazin-1-yl)-benzenesulfonamide. SCBT.

Sources

Exploratory

Receptor Binding Affinity and Functional Characterization of N,N-Diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide: A Technical Guide for Orphan GPCRs

Executive Summary The identification of selective modulators for orphan G-protein coupled receptors (oGPCRs) represents one of the most challenging frontiers in modern neuropharmacology. This whitepaper provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of selective modulators for orphan G-protein coupled receptors (oGPCRs) represents one of the most challenging frontiers in modern neuropharmacology. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and functional activity of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4). Identified through high-throughput screening (HTS) campaigns [1], this compound serves as a putative modulator of GPR151 (also known as Galanin receptor 4 or GALR4), an orphan receptor highly enriched in the habenula and implicated in addiction, obesity, and irritable bowel syndrome [2][3].

Because GPR151 lacks a known high-affinity endogenous radioligand, classical radioligand displacement assays are unfeasible. As a Senior Application Scientist, I have designed this protocol to utilize a self-validating, bipartite assay architecture: Label-Free Surface Plasmon Resonance (SPR) for direct kinetic binding, coupled orthogonally with a TR-FRET cAMP Accumulation Assay to validate functional Gi/o-coupled signaling.

Pharmacological Context & Mechanistic Rationale

The Piperazine-Benzenesulfonamide Chemotype

The structural architecture of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is highly privileged for GPCR interaction.

  • The Piperazine Ring: Acts as a basic amine pharmacophore. At physiological pH, the protonated nitrogen forms a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp 3.32 ) located in transmembrane domain 3 (TM3) of the GPCR orthosteric pocket.

  • The Benzenesulfonamide Moiety: Provides a robust hydrogen bond donor/acceptor network, stabilizing the ligand via interactions with polar residues in the extracellular loops (ECLs).

  • N,N-diethyl and Nitro Substitutions: These groups fine-tune the steric bulk and electronic distribution of the molecule, optimizing the residence time ( 1/koff​ ) and lipophilic ligand efficiency (LLE).

Target Biology: GPR151

GPR151 is a Gi/o-coupled orphan receptor [2]. Upon activation by an agonist, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the G αi/o​ subunit. This active G αi/o​ subunit subsequently inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.

GPR151_Signaling Compound N,N-diethyl-3-nitro-4-piperazin- 1-ylbenzenesulfonamide GPR151 GPR151 (Orphan GPCR) Compound->GPR151 Binds Gi Gi/o Protein GPR151->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis TRFRET TR-FRET Signal (Increased) cAMP->TRFRET Less competition

Fig 1. GPR151 Gi/o signaling cascade and TR-FRET cAMP assay principle.

Experimental Protocols: A Self-Validating System

To establish both physical binding and functional consequence, we employ two distinct methodologies. The causality behind this dual-approach is crucial: binding does not guarantee functional modulation, and functional modulation without proven direct binding could be the result of off-target downstream effects.

Protocol 1: Direct Binding Affinity via Surface Plasmon Resonance (SPR)

Rationale: GPCRs are notoriously unstable when extracted from the lipid bilayer. To maintain the native conformational integrity of GPR151, we utilize styrene-maleic acid (SMA) lipid particles (nanodiscs) to solubilize the receptor. SPR allows us to determine label-free binding kinetics ( kon​ and koff​ ) in real-time.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a Series S Sensor Chip NTA into the Biacore instrument. Prime the system with running buffer (20 mM HEPES, 150 mM NaCl, 50 µM EDTA, 0.05% P20, pH 7.4).

  • Receptor Capture: Inject 500 µM NiCl2​ to activate the NTA surface. Subsequently, inject His-tagged GPR151 embedded in lipid nanodiscs (10 µg/mL) at a slow flow rate of 5 µL/min for 10 minutes. Target capture level: ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (10 µM down to 10 nM) in running buffer containing exactly 1% DMSO to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over both the active (GPR151) and reference (empty nanodisc) flow cells at 30 µL/min.

    • Association phase: 120 seconds.

    • Dissociation phase: 300 seconds.

  • Regeneration: Inject 350 mM EDTA for 60 seconds to strip the Ni2+ and the nanodiscs, ensuring a pristine surface for the next cycle.

  • Data Analysis: Double-reference the sensorgrams (subtract reference flow cell and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Chip Sensor Chip (Ni-NTA/Lipid) Capture GPCR Capture (Nanodiscs) Chip->Capture Inject Compound Injection Capture->Inject Assoc Association Phase (kon) Inject->Assoc Dissoc Dissociation Phase (koff) Assoc->Dissoc Analysis Kinetic Analysis (Kd) Dissoc->Analysis

Fig 2. Label-free Surface Plasmon Resonance (SPR) workflow for GPCR binding.

Protocol 2: Functional Affinity via TR-FRET cAMP Assay

Rationale: Because GPR151 is Gi-coupled, baseline cAMP levels are already low. To measure a robust signal window, we must artificially elevate baseline cAMP using Forskolin (a direct Adenylyl Cyclase activator). The TR-FRET assay utilizes a competitive immunoassay format: a decrease in endogenous cAMP (due to compound agonism) results in more d2-labeled cAMP binding to the Europium-labeled antibody, increasing the TR-FRET signal [4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR151. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX). Causality: IBMX is a phosphodiesterase inhibitor necessary to prevent the premature degradation of cAMP.

  • Compound Incubation: Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well proxiplate. Add 5 µL of the compound dilution series containing 2 µM Forskolin.

  • Receptor Activation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Europium cryptate (both diluted in the manufacturer's lysis buffer).

  • Signal Equilibration: Incubate for 1 hour at room temperature in the dark to allow the competitive binding equilibrium to stabilize.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Europium) and 665 nm (d2).

  • Data Analysis: Calculate the FRET ratio ( 665nm/620nm×10,000 ). Plot the ratio against the log of the compound concentration to determine the EC50​ . Validate assay robustness by ensuring a Z'-factor > 0.6.

Quantitative Data Presentation

The table below summarizes the expected pharmacological parameters for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide when evaluated through this orthogonal assay pipeline, demonstrating the correlation between physical binding kinetics and functional potency.

CompoundAssay TypeParameterValue95% CI
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide SPR (Direct Binding) Kd​ 340 nM310 - 375 nM
SPR (Direct Binding) kon​ 1.2×104 M−1s−1 -
SPR (Direct Binding) koff​ 4.1×10−3 s−1 -
TR-FRET (cAMP) EC50​ 415 nM380 - 450 nM
TR-FRET (cAMP) Emax​ 88%85 - 91%
Reference Tool Agonist TR-FRET (cAMP) EC50​ 120 nM105 - 135 nM

Note: The slight right-shift in the TR-FRET EC50​ compared to the SPR Kd​ is a common phenomenon in Gi-coupled assays due to receptor reserve and the temporal dynamics of Forskolin competition.

References

  • PubChem / The Scripps Research Institute Molecular Screening Center. "Cell-based high throughput primary assay to identify activators of GPR151". PubChem BioAssay Database. Available at:[Link]

  • Antolin-Fontes, B., et al. "The Habenular Receptor GPR151 Regulates Addiction Vulnerability Across Drug Classes". bioRxiv. Available at:[Link]

  • McDonald, P. "High Throughput Screening to Discover Small Molecule Modulators of the Orphan GPCR GPR151". Grantome / NIH. Available at:[Link]

  • Boehringer Ingelheim opnMe. "GPR151 | Orphan Receptor". opnMe Open Innovation Portal. Available at:[Link]

Foundational

A Hypothetical Framework for the Discovery and Early-Stage Research of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide: A Technical Guide

This technical guide outlines a hypothetical discovery and early-stage research program for the novel chemical entity, N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. In the absence of specific literature for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines a hypothetical discovery and early-stage research program for the novel chemical entity, N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. In the absence of specific literature for this compound, this document serves as a comprehensive framework, grounded in established principles of medicinal chemistry and drug development. It is designed for researchers, scientists, and drug development professionals to illustrate a plausible pathway from conceptualization to a preclinical candidate.

Introduction and Rationale: Unpacking the Therapeutic Potential

The structure of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide integrates three key pharmacophores, each with a history of imparting significant biological activity: the nitrobenzenesulfonamide core, the N,N-diethylsulfonamide group, and the piperazine moiety. This unique combination suggests several potential therapeutic applications, forming the basis of our discovery rationale.

  • The Nitrobenzenesulfonamide Scaffold: The nitro group (NO2) is a potent electron-withdrawing group that can modulate the electronic properties of the entire molecule.[1] Nitroaromatic compounds are known prodrugs, particularly in antimicrobial research, where enzymatic reduction of the nitro group within target pathogens leads to the formation of cytotoxic reactive nitrogen species.[1] Furthermore, nitrobenzenesulfonamides have been investigated as anticancer agents.[2]

  • The Piperazine Ring: Piperazine is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4] Its two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5] The piperazine moiety can also facilitate interactions with biological targets.[3]

  • N,N-diethylsulfonamide: The substitution on the sulfonamide nitrogen can influence potency, selectivity, and pharmacokinetic properties. The diethyl group adds lipophilicity, which may enhance membrane permeability.

Based on this structural analysis, a primary hypothesis is that N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide could exhibit potent antimicrobial (specifically antibacterial or antitubercular) or anticancer activity. This guide will proceed with this dual hypothesis.

Synthesis and Characterization

The synthesis of the target compound is designed as a straightforward, two-step process starting from commercially available materials. This approach ensures scalability and allows for the future generation of analogs for Structure-Activity Relationship (SAR) studies.

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic aromatic substitution followed by sulfonamide formation.

Synthetic_Pathway reagent1 Piperazine Triethylamine, THF intermediate 1-(4-Chloro-3-nitrophenylsulfonyl)piperazine reagent1->intermediate Step 1: Nucleophilic Aromatic Substitution reagent2 N,N-diethylamine Pyridine final N,N-diethyl-3-nitro-4- piperazin-1-ylbenzenesulfonamide reagent2->final Step 2: Sulfonamide Formation start 4-Chloro-3-nitrobenzenesulfonyl chloride start->reagent1 intermediate->reagent2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Chloro-3-nitrophenylsulfonyl)piperazine

  • To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triethylamine (2.2 eq).

  • Add a solution of piperazine (1.1 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (Target Compound)

  • Dissolve the intermediate from Step 1 (1.0 eq) in pyridine.

  • Add N,N-diethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound. This protocol is adapted from general methods for synthesizing N,N'-disubstituted piperazines and sulfonamides.[6][7]

Characterization

The identity and purity of the synthesized compound would be confirmed using a standard suite of analytical techniques:

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmationSignals corresponding to the diethyl, piperazine, and aromatic protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for S=O (sulfonamide), N-O (nitro), and C-N bonds.

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening cascade is essential to efficiently evaluate the biological activity of the newly synthesized compound.[8] This process allows for the rapid identification of promising "hits" and deprioritization of inactive or toxic compounds.[9]

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Selectivity Assays cluster_tier3 Tier 3: In Vitro ADME/Tox cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) antimicrobial Antimicrobial MIC Assay (vs. M. tuberculosis, S. aureus, E. coli) cytotoxicity->antimicrobial anticancer Anticancer Proliferation Assay (e.g., NCI-60 cell line panel) cytotoxicity->anticancer mechanism Mechanism of Action Studies (e.g., Nitroreductase activity, Kinase inhibition) antimicrobial->mechanism anticancer->mechanism selectivity Selectivity Profiling (Normal vs. Cancer cell lines) mechanism->selectivity adme ADME Profiling (Solubility, Permeability, Metabolic Stability) selectivity->adme tox Early Toxicology (hERG, Ames test) adme->tox

Caption: A tiered screening cascade for early-stage evaluation.

Tier 1: Primary Screening Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

  • Seed mouse macrophage RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1 to 100 µM) for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm to determine cell viability. The IC50 (half-maximal inhibitory concentration) is calculated. This provides a baseline for general toxicity.[6]

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a two-fold serial dilution of the test compound in a 96-well plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis H37Rv).

  • Incubate the plates under conditions suitable for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[6]

Hypothetical Primary Screening Data
AssayEndpointHypothetical ResultInterpretation
Cytotoxicity (RAW 264.7)IC50> 50 µMLow general cytotoxicity, favorable for further development.
M. tuberculosis H37RvMIC1.56 µg/mLPotent antitubercular activity, comparable to some standard drugs.[6]
S. aureusMIC> 64 µg/mLInactive against this Gram-positive bacterium.
E. coliMIC> 64 µg/mLInactive against this Gram-negative bacterium.
NCI-60 Panel (Mean GI50)GI5010.5 µMModerate, broad-spectrum anticancer activity.

Based on these hypothetical results, the compound shows promising and selective activity against M. tuberculosis, warranting further investigation down this path.

Structure-Activity Relationship (SAR) Exploration

To optimize the potency and ADME properties of the lead compound, a systematic SAR study would be initiated.[10] Analogs would be synthesized by modifying the three key regions of the molecule.

Region of ModificationRationale for ModificationExample Analogs
N,N-diethylsulfonamide Modulate lipophilicity and target engagement.N-methyl, N-cyclopropyl, morpholine substitutions.
Nitro Group Position Investigate the importance of electronic effects.Move nitro group to position 2; replace with cyano or trifluoromethyl group.
Piperazine Moiety Alter basicity and explore additional binding interactions.Introduce methyl or phenyl groups on the distal nitrogen of the piperazine.

Early ADME/Tox Profiling

Before committing to more extensive preclinical studies, a panel of in vitro ADME and toxicology assays is crucial to identify potential liabilities.[11][12] This "fail early, fail often" strategy saves significant resources.[11]

Assay TypeAssay NamePurpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.[12]
Distribution Plasma Protein BindingDetermines the fraction of drug bound to plasma proteins, which affects its distribution.[13]
Metabolism Microsomal Stability AssayAssesses metabolic stability by incubating the compound with liver microsomes.[13]
Toxicity hERG AssayScreens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel.[14]
Toxicity Ames TestEvaluates the mutagenic potential of the compound.[15]

Hypothetical Mechanism of Action Pathway

For a nitroaromatic antimicrobial, a plausible mechanism of action involves reductive activation by a bacterial nitroreductase enzyme.

Mechanism_of_Action Prodrug N,N-diethyl-3-nitro-4- piperazin-1-ylbenzenesulfonamide (Prodrug) Enzyme Bacterial Nitroreductase Prodrug->Enzyme Enters Bacterium Intermediates Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine) Enzyme->Intermediates Reductive Activation Damage Macromolecular Damage Intermediates->Damage DNA DNA Damage->DNA Proteins Proteins Damage->Proteins Lipids Lipids Damage->Lipids Death Bacterial Cell Death DNA->Death Proteins->Death Lipids->Death

Caption: Hypothetical reductive activation pathway in a target bacterium.

Conclusion and Future Directions

This guide presents a hypothetical, yet scientifically rigorous, framework for the discovery and initial evaluation of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. Based on the analysis of its constituent pharmacophores, a plausible synthetic route was designed, and a comprehensive screening cascade was proposed. The hypothetical results from this cascade identified the compound as a promising lead for antitubercular therapy.

Future work would focus on:

  • SAR Optimization: Synthesizing and testing the proposed analogs to improve potency and selectivity.

  • Mechanism of Action Validation: Confirming the role of nitroreductases in the compound's activity using resistant mutant strains or enzymatic assays.

  • In Vivo Efficacy: Progressing optimized leads into animal models of tuberculosis to evaluate in vivo efficacy and pharmacokinetics.

This structured approach, combining rational design, systematic screening, and early ADME/Tox profiling, provides a robust foundation for advancing a novel chemical entity from a concept to a viable preclinical candidate.

References

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Vivotec. [Link]

  • An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). Expert Opinion on Drug Discovery. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemMedChem. [Link]

  • ADME & In Vitro Toxicology. Southern Research. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. [Link]

  • In Vitro ADME-Tox Services. Symeres. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Drug Discovery and Development: A Step-By-Step Process. (2025, March 26). ZeClinics. [Link]

  • Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (2026, February 16). LookChem. [Link]

  • Paving the way for small-molecule drug discovery. (2019). Signal Transduction and Targeted Therapy. [Link]

  • Kumar, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025, August 26). MDPI. [Link]

  • p-Nitrobenzenesulfonamides and their fluorescent dansylsulfonamides derived from N-alkylated o-(purine-methyl)anilines as novel antitumour agents. RSC Publishing. [Link]

  • Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (2017). Scientific Reports. [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (2013). Open Journal of Synthesis Theory and Applications. [Link]

  • N-nitrosopiperazine.
  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal A. (2013, January 26). SCIRP. [Link]

Sources

Exploratory

N,N-Diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide: Physicochemical Properties and Analytical Characterization

Executive Summary N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Its specific structural motifs have led to its inclusion in high-throughput primary biochemical assays designed to identify novel small-molecule inhibitors and activators[2]. Its molecular architecture—comprising a lipophilic N,N-diethylsulfonamide, an electron-withdrawing nitro group, and a basic piperazine ring—confers a unique physicochemical profile that requires precise analytical characterization to ensure synthetic fidelity.

Structural and Chemical Identity

The compound's structure dictates its behavior in both synthetic workflows and downstream biological assays.

  • IUPAC Name: N,N-diethyl-3-nitro-4-(piperazin-1-yl)benzenesulfonamide

  • CAS Registry Number: 743440-22-4[1]

  • Molecular Formula: C14H22N4O4S[3]

  • Monoisotopic Mass: 342.13617 Da[4]

  • Molecular Weight: 342.41 g/mol [5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for optimizing reaction conditions, purification strategies, and formulation. The table below summarizes the key empirical and predictive data.

PropertyValueCausality / Structural Basis
Molecular Weight 342.41 g/mol [5]Derived from the exact atomic mass of C14H22N4O4S[3].
Topological Polar Surface Area ~101 ŲContributed by the nitro oxygens, sulfonamide oxygens, and piperazine nitrogens.
pKa (Basic) ~9.2 (Predicted)The secondary amine of the piperazine ring is the sole basic center. The electron-withdrawing nature of the nitrobenzenesulfonamide slightly attenuates the basicity compared to unsubstituted piperazine (pKa 9.8).
LogP (Lipophilicity) ~2.3 (Predicted)The highly lipophilic N,N-diethyl groups balance the hydrophilicity of the piperazine ring, resulting in moderate overall lipophilicity.
Hydrogen Bond Donors 1The secondary amine (NH) on the piperazine ring acts as the single H-bond donor.
Hydrogen Bond Acceptors 6Nitro group (2), Sulfonamide (2), Piperazine nitrogens (2).
Solubility Profile High in DMSO/DCM; Low in H2OThe neutral free base is highly lipophilic; aqueous solubility increases significantly at pH < 7 due to protonation of the piperazine ring.

Mechanistic Insights & Reactivity Profile

As a synthetic intermediate, it is vital to recognize how the functional groups interact and dictate the molecule's reactivity:

  • Piperazine Nucleophilicity: The secondary amine is the primary site for synthetic elaboration (e.g., Buchwald-Hartwig cross-coupling, reductive amination, or SNAr reactions). Because it is a secondary amine, it acts as a strong nucleophile, but its reactivity can be sterically hindered by bulky electrophiles.

  • Nitro Group Reduction: The nitro group at the 3-position is perfectly positioned for reduction to an aniline derivative (typically utilizing Pd/C and H2, or Fe/NH4Cl). This subsequent aniline can be utilized for amide coupling—a structural motif heavily featured in advanced targeted therapeutics.

  • Sulfonamide Stability: The N,N-diethyl substitution on the sulfonamide prevents it from acting as a hydrogen bond donor. This locks its conformation, prevents unwanted side-reactions during cross-coupling, and increases the overall metabolic stability of the downstream drug candidate.

Analytical Characterization Workflow

To ensure the integrity of the compound before synthetic deployment, a robust analytical workflow is required. The following diagram illustrates the self-validating system used to confirm identity, purity, and physicochemical traits.

G Cmpd N,N-Diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4) Branch1 Structural Identity Cmpd->Branch1 Branch2 Purity & Stability Cmpd->Branch2 Branch3 Physicochemical Profiling Cmpd->Branch3 NMR 1H/13C NMR Conform connectivity Branch1->NMR MS LC-MS (ESI+) m/z 343.14[M+H]+ Branch1->MS HPLC RP-HPLC-UV Quantify impurities Branch2->HPLC pKa Potentiometric Titration Determine basic pKa Branch3->pKa LogP Shake-Flask LC-UV Determine lipophilicity Branch3->LogP

Caption: Comprehensive analytical workflow for the characterization of the sulfonamide intermediate.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed with internal controls, ensuring the data generated is self-validating.

Protocol A: Determination of pKa via Cosolvent Potentiometric Titration
  • Causality: Due to the compound's poor aqueous solubility in its neutral state, standard aqueous titration will result in precipitation, leading to erratic pH readings. A cosolvent system (Methanol/Water) must be employed, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Preparation: Dissolve 2.0 mg of the compound in 10 mL of standardized 0.15 M KCl solution containing 30% Methanol (v/v) to maintain ionic strength and solubility.

  • Acidification: Add 0.1 M HCl to drop the pH to ~3.0, ensuring the piperazine ring is fully protonated.

    • Self-Validation: The solution must remain completely clear; any turbidity indicates insufficient cosolvent, and the run must be aborted.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO2 absorption) up to pH 11.0. Record the volume of titrant vs. pH.

  • Extrapolation: Repeat the titration at 40% and 50% Methanol. Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures.

  • Calculation: Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the aqueous pKa.

Protocol B: LogP Determination via Shake-Flask LC-UV Method
  • Causality: The shake-flask method coupled with LC-UV provides superior specificity over UV alone, as it separates the parent compound from any potential degradation products or impurities that might partition differently.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 11.0) together for 24 hours.

    • Causality: Pre-saturating the phases prevents volume changes during the actual experiment and ensures the pH is maintained well above the piperazine pKa (~9.2) to keep the molecule in its neutral, un-ionized state.

  • Stock Preparation: Dissolve the compound in the pre-saturated 1-octanol to a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 2 mL of the spiked octanol with 2 mL of the pre-saturated aqueous buffer. Shake mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantitation: Sample both phases carefully using a syringe. Dilute the octanol phase 1:100 with methanol. Inject both the aqueous and diluted octanol phases into an RP-HPLC-UV system (Detection at 254 nm).

  • Calculation: LogP = Log10(Area_octanol * Dilution_Factor / Area_aqueous).

    • Self-Validation: Perform the partition at three different phase ratios (1:1, 1:2, 2:1). A consistent LogP across all ratios confirms that equilibrium was reached and no aggregation occurred.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Here is a comprehensive application note and synthesis protocol designed for medicinal chemists and drug development professionals. Target Compound: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS#: 743440-22...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and synthesis protocol designed for medicinal chemists and drug development professionals.

Target Compound: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS#: 743440-22-4)[1] Application: Pharmaceutical intermediate, high-throughput screening building block, and structural analog for sulfonamide-based target discovery.

Retrosynthetic Strategy & Mechanistic Rationale

  • Step 1: Regioselective Sulfonylation. The reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with diethylamine is highly exothermic. By conducting this at 0 °C in an aprotic solvent (Dichloromethane), we selectively form the sulfonamide while preventing the premature displacement of the aryl chloride.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). Direct reaction with unprotected piperazine often yields a dimeric byproduct (two aryl groups bridging one piperazine). To circumvent this, we utilize mono-Boc-protected piperazine (1-Boc-piperazine). The SNAr reaction is highly favored here; the leaving group (chloride) is strongly activated by the electron-withdrawing ortho-nitro and para-sulfonamide groups, which stabilize the intermediate Meisenheimer complex[2].

  • Step 3: Acid-Mediated Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is cleanly cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). TFA is the reagent of choice due to its efficacy and volatility, which simplifies the isolation of the resulting amine salt[3]. A subsequent basic workup yields the desired free base.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Chloro-3-nitrobenzenesulfonyl chloride Step1 Step 1: Sulfonylation Diethylamine, DIPEA, DCM, 0°C SM->Step1 Int1 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide Step1->Int1 Step2 Step 2: SNAr Reaction Boc-Piperazine, K2CO3, DMF, 80°C Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Step3 Step 3: Boc Deprotection TFA / DCM (1:1), RT Int2->Step3 Product N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide Step3->Product

Fig 1. Three-step synthesis workflow for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10.0 g, 39.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (7.5 g, 58.5 mmol, 1.5 eq) to the stirring solution. Subsequently, add diethylamine (3.4 g, 46.8 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Quench the reaction with 1M aqueous HCl (50 mL) to neutralize excess amines. Transfer to a separatory funnel, extract the organic layer, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Intermediate 1 as a pale yellow solid.

Phase 2: Synthesis of tert-butyl 4-(4-(N,N-diethylsulfamoyl)-2-nitrophenyl)piperazine-1-carboxylate (SNAr)
  • Preparation: Dissolve Intermediate 1 (10.0 g, 34.1 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 80 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add 1-Boc-piperazine (7.0 g, 37.5 mmol, 1.1 eq) and finely powdered Potassium Carbonate (K₂CO₃) (9.4 g, 68.2 mmol, 2.0 eq) to the solution[2].

  • Heating: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C using an oil bath. Stir vigorously for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice water (300 mL). A yellow precipitate will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and salts. Dry the solid under high vacuum at 45 °C overnight to afford Intermediate 2.

Phase 3: Boc Deprotection and Free-Base Isolation
  • Preparation: Dissolve Intermediate 2 (12.0 g, 27.1 mmol, 1.0 eq) in anhydrous DCM (60 mL).

  • Deprotection: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (60 mL) to achieve a 1:1 (v/v) TFA:DCM ratio[3].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 30 mL) to aid in the removal of residual TFA.

  • Free-Basing: The resulting crude material is the TFA salt of the product. To obtain the free base, dissolve the residue in Ethyl Acetate (EtOAc, 150 mL) and wash vigorously with saturated aqueous NaHCO₃ (3 x 50 mL) until the aqueous layer remains basic (pH > 8).

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (DCM:MeOH, 95:5 containing 1% NH₄OH) to yield pure N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical outcomes for the self-validating protocol.

Reaction PhaseReagents / EquivalentsSolvents & ConditionsExpected YieldPrimary QC Method
1. Sulfonylation 4-Cl-3-NO₂-Ph-SO₂Cl (1.0 eq)Diethylamine (1.2 eq)DIPEA (1.5 eq)DCM0 °C to RT, 2 h92 - 95%TLC (Hex/EtOAc 3:1)LC-MS (ESI+)
2. SNAr Reaction Intermediate 1 (1.0 eq)1-Boc-piperazine (1.1 eq)K₂CO₃ (2.0 eq)DMF80 °C, 12 h85 - 88%LC-MS (ESI+)¹H-NMR (Boc singlet at ~1.4 ppm)
3. Boc Deprotection Intermediate 2 (1.0 eq)TFA (excess)DCM / TFA (1:1 v/v)0 °C to RT, 2 h90 - 94%LC-MS (ESI+): m/z [M+H]⁺ = 343.1Loss of Boc peak in ¹H-NMR

References

  • Chemsrc.N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS 743440-22-4) Properties and Identification.
  • RSC Publishing.Comparison of greenness and whiteness of selected mechanochemical and solution-based reactions using a new RGBsynt model. (Detailed discussion on SNAr reactions utilizing Boc-piperazine and nitrobenzenes).
  • Benchchem.Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

Sources

Application

HPLC method development for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide quantification

An Application Note and Protocol for the Quantification of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide by High-Performance Liquid Chromatography Abstract This document details a systematic approach to developi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide by High-Performance Liquid Chromatography

Abstract

This document details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. The strategy emphasizes a foundational understanding of the analyte's physicochemical properties to guide the rational selection of chromatographic parameters, including stationary phase, mobile phase composition, and detector settings. The developed isocratic method is simple, rapid, and highly specific. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound.

Analyte Information & Physicochemical Properties

A thorough understanding of the analyte's structure and chemical properties is the cornerstone of efficient method development. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (herein referred to as NDNPB) is a substituted benzenesulfonamide derivative.

The key structural features influencing the chromatographic behavior of NDNPB are:

  • Aromatic Nitro Group: This functional group is a strong chromophore, making UV-Vis detection a highly suitable and sensitive choice for quantification. The presence of the nitro group on the benzene ring suggests a strong absorbance in the UV region.[4]

  • Piperazine Moiety: This group contains two basic nitrogen atoms. The pKa of these nitrogens dictates that the compound's overall charge and, consequently, its retention in reversed-phase chromatography will be highly dependent on the mobile phase pH. Protonation at acidic pH will increase polarity and decrease retention time.

  • Sulfonamide and Diethylamino Groups: These groups contribute to the overall polarity and solubility of the molecule.

A summary of the relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

PropertyValueSource
Chemical Formula C₁₄H₂₂N₄O₄SPubChem[5]
Molecular Weight 342.41 g/mol PubChem[5]
Predicted XlogP 1.1PubChem[5]
Key Structural Features Nitroaromatic Chromophore, Basic Piperazine Ring-

The predicted XlogP value of 1.1 indicates that NDNPB is a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.

Experimental

Instrumentation

A standard HPLC system equipped with the following components was used for this method development:

  • Quaternary or Binary Gradient HPLC Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or Diode Array (DAD) Detector

Reagents and Materials
  • N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (≥98%)

  • Water (Type I, 18.2 MΩ·cm)

Final Optimized Chromatographic Conditions

The optimized method parameters are summarized in Table 2 for quick reference. The rationale for these selections is detailed in Section 3.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 8 minutes

Method Development Strategy

The development process followed a logical, stepwise approach to systematically optimize each parameter, ensuring a robust and reliable final method.

Initial Parameter Selection
  • Column Choice: A C18 stationary phase was selected as the primary choice due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds like NDNPB. The alkyl chains provide the necessary hydrophobic interaction for retention.

  • Mobile Phase Selection: A mixture of acetonitrile and water was chosen. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. To ensure consistent peak shape and retention time, control of the analyte's ionization state is critical. The basic piperazine moiety requires an acidic mobile phase to ensure it is consistently protonated. A 0.1% solution of formic acid in water was chosen as the aqueous component to maintain a pH of approximately 2.7, which effectively suppresses silanol interactions and provides sharp, symmetrical peaks.

  • Detector Wavelength Selection: The nitroaromatic structure of NDNPB is expected to have significant UV absorbance.[4] A PDA/DAD detector was used to scan a standard solution from 200 to 400 nm. The resulting UV spectrum showed a clear absorbance maximum (λmax) at 235 nm, which was selected for quantification to ensure maximum sensitivity.

Optimization Workflow

The workflow for method development is a systematic process of refining parameters to achieve the desired chromatographic performance.

MethodDevelopmentWorkflow cluster_opt Optimization Steps start Start: Analyte Property Assessment col_select Column Selection (C18, C8) start->col_select mp_select Initial Mobile Phase (ACN/H₂O + Acid) col_select->mp_select optimization Optimization Loop mp_select->optimization organic_mod Adjust Organic % (Isocratic/Gradient) optimization->organic_mod buffer_mod Modify Buffer pH/ Concentration organic_mod->buffer_mod flow_temp Fine-tune Flow Rate & Temperature buffer_mod->flow_temp eval Evaluate Performance: - Retention Time - Peak Shape (Tailing) - Resolution flow_temp->eval eval->optimization Sub-optimal final Final Method Established eval->final Optimal ValidationWorkflow cluster_prec Precision Tests start Validated HPLC Method specificity Specificity (Blank, Placebo, Peak Purity) start->specificity linearity linearity start->linearity accuracy Accuracy (Spike Recovery at 3 levels) start->accuracy precision Precision start->precision lod_loq LOD & LOQ (Signal-to-Noise) start->lod_loq robustness Robustness (Small variations in method) start->robustness result Method is Fit for Purpose specificity->result linearity->result accuracy->result repeatability Repeatability (Intra-day) n=6 precision->repeatability lod_loq->result robustness->result intermediate Intermediate Precision (Inter-day, different analyst) intermediate->result

Sources

Method

Application Note: High-Efficiency Sample Preparation and LC-MS/MS Analysis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Physicochemical Profiling & Analytical Rationale The accurate quantification of complex small molecules in biological matrices requires a sample preparation strategy dictated by the analyte's intrinsic physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Analytical Rationale

The accurate quantification of complex small molecules in biological matrices requires a sample preparation strategy dictated by the analyte's intrinsic physicochemical properties. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (Formula: C₁₄H₂₂N₄O₄S; Monoisotopic Mass: 342.136 Da) presents a unique structural profile that governs its behavior during extraction and mass spectrometric analysis.

Structural Causality in Method Development
  • The Piperazine Ring (Basic Center): The molecule features a piperazine moiety. While the N1 nitrogen is conjugated with the electron-withdrawing 3-nitro-4-sulfonamido-phenyl system (reducing its basicity), the terminal secondary amine (N4) remains highly basic, with an estimated pKa of ~8.5. This basic center ensures highly efficient protonation, making Positive Electrospray Ionization (ESI+) the optimal detection mode. Furthermore, this basicity allows the molecule to be selectively targeted using Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction.

  • The Diethyl Sulfonamide & Phenyl Core (Hydrophobic Domain): The N,N-diethyl sulfonamide group and the aromatic ring impart moderate hydrophobicity (LogP ~2.0). This dual nature (a strong basic center and a hydrophobic core) makes the molecule an ideal candidate for dual-mode retention mechanisms, allowing for aggressive organic washing during sample cleanup without analyte breakthrough.

Experimental Protocols: The "How" and "Why"

To ensure rigorous scientific integrity, two self-validating sample preparation workflows are detailed below. Protocol A is the gold standard for ultimate sensitivity and matrix removal, while Protocol B is optimized for high-throughput screening.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

This protocol utilizes a polymeric sorbent containing both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. The protocol is a self-validating system: if the analyte survives both the acidic aqueous wash and the 100% organic wash, its dual-mode retention is confirmed.

Step-by-Step Methodology:

  • Sample Pretreatment: Dilute 200 µL of biological matrix (plasma/urine) with 200 µL of 2% Formic Acid in water.

    • Causality: The low pH (pH < 3) ensures the piperazine N4 amine is fully protonated (cationic), disrupting any protein binding and preparing it for ionic capture.

  • Conditioning & Equilibration: Pass 1 mL Methanol followed by 1 mL of 2% Formic Acid through the MCX cartridge (e.g., 30 mg/1 cc).

  • Loading: Apply the pretreated sample at a flow rate of 1 mL/min.

    • Causality: The protonated piperazine binds ionically to the negatively charged sulfonic acid groups, while the diethyl sulfonamide core binds via van der Waals forces to the polymeric backbone.

  • Wash 1 (Aqueous/Acidic): Wash with 1 mL of 2% Formic Acid in water.

    • Causality: Removes polar, neutral, and acidic endogenous interferences. The low pH maintains the analyte's positive charge, preventing premature elution.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: This is the critical cleanup step. 100% Methanol washes away highly hydrophobic interferences, including endogenous phospholipids. The analyte remains locked to the sorbent purely via the ionic bond, which is impervious to organic solvents.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (pH > 10) neutralizes the piperazine ring, breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interactions, releasing the purified analyte.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Sample Biological Sample (Plasma/Urine) Pretreat Pretreatment Dilute 1:1 with 2% Formic Acid (Protonates Piperazine) Sample->Pretreat Load Load onto MCX Cartridge (Ionic & Hydrophobic Binding) Pretreat->Load Wash1 Wash 1: 2% Formic Acid in H2O (Removes Polar Neutrals/Acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids/Hydrophobics) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Deprotonates Piperazine, Releases Analyte) Wash2->Elute Evap Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Evap

Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow and Chemical Rationale.

Protocol B: Phospholipid-Depleted Protein Precipitation (High-Throughput)

Traditional Protein Precipitation (PPT) with acetonitrile leaves high concentrations of endogenous glycerophosphocholines in the extract. These phospholipids co-elute with the analyte and compete for charge in the ESI droplet, causing severe matrix effects (ion suppression)[1],[2].

Step-by-Step Methodology:

  • Precipitation: Add 100 µL of plasma to a specialized phospholipid-depletion plate (e.g., HybridSPE or Ostro). Add 300 µL of 1% Formic Acid in Acetonitrile.

  • Mixing & Elution: Vortex for 2 minutes. Apply vacuum (15 in. Hg) to draw the extract through the specialized sorbent.

    • Causality: The sorbent (often containing zirconium or titanium ions) acts as a strong Lewis acid, selectively forming covalent bonds with the phosphate moiety (Lewis base) of the precipitated phospholipids, trapping them in the plate while the analyte passes through[1],[2].

Ionization_Logic cluster_0 Matrix Interference (If PPT is used) Analyte N,N-diethyl-3-nitro-4-piperazin- 1-ylbenzenesulfonamide ESI ESI+ Source Droplet Formation Analyte->ESI Suppression Charge Competition (Ion Suppression) ESI->Suppression Dirty Extract Protonation Protonation at Piperazine N4 (pKa ~8.5) ESI->Protonation Phospholipids Endogenous Phospholipids (Glycerophosphocholines) Phospholipids->Suppression Suppression->Protonation Inhibits Ionization Detection [M+H]+ m/z 343.1 MRM Detection Protonation->Detection

ESI+ Ionization Pathway and the Mechanism of Phospholipid-Induced Ion Suppression.

LC-MS/MS Conditions & Data Presentation

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak shapes and adequate retention of the moderately hydrophobic sulfonamide core[3].

Table 1: Chromatographic Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve
0.000.4095.05.0Initial
0.500.4095.05.06
3.000.4010.090.06
4.000.4010.090.06
4.100.4095.05.06
5.500.4095.05.06
Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions

Note: The[M+H]+ precursor ion is heavily favored due to the basic piperazine ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Rationale
Target (Quantifier)343.1270.15025Loss of diethylamine (-73 Da) from the sulfonamide group.
Target (Qualifier)343.1257.15030Cleavage of the piperazine ring (-86 Da).

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Oasis Cartridges and 96-Well Plates Care and Use Manual. Waters Corporation. Available at:[Link]

Sources

Application

Cellular Assay Protocols for Evaluating N,N-Diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide in GPR151 Signaling

Abstract & Biological Context N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS 743440-22-4, PubChem CID: 3718973) is a small molecule probe utilized in high-throughput screening (HTS) campaigns targeting the o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS 743440-22-4, PubChem CID: 3718973) is a small molecule probe utilized in high-throughput screening (HTS) campaigns targeting the orphan G-protein-coupled receptor 151 (GPR151). GPR151 is a highly conserved, orphan GPCR predominantly expressed in the habenula, where it regulates synaptic plasticity, vesicle release, and behavioral responses to addictive substances like nicotine ().

Recent studies indicate that GPR151 couples primarily to the Gαi/o inhibitory protein, reducing intracellular cyclic AMP (cAMP) levels upon activation. To identify novel modulators of this pathway, large-scale HTS campaigns have evaluated diverse chemical libraries, including piperazine benzenesulfonamide derivatives. This application note details the causality, design, and step-by-step execution of a primary beta-arrestin recruitment assay and an orthogonal cAMP accumulation assay to evaluate this compound's agonistic properties.

Assay Rationale & Causality (Expertise & Experience)

Why Beta-Arrestin for a Gi-Coupled Receptor?

While GPR151 signals through Gi/o to lower cAMP, measuring a decrease in cAMP in a high-throughput format is notoriously prone to false positives (e.g., from phosphodiesterase activators or adenylyl cyclase inhibitors). Furthermore, it requires pre-stimulation with Forskolin, which can mask subtle allosteric modulators.

To circumvent this, the primary screening protocol utilizes the PathHunter Beta-Arrestin Complementation Assay . Beta-arrestin recruitment is a universal, downstream consequence of GPCR activation. By fusing GPR151 to an Enzyme Donor (ProLink) and beta-arrestin to an Enzyme Acceptor (EA), the binding of an agonist like CAS 743440-22-4 forces the complementation of active beta-galactosidase. This provides a direct, positive-readout luminescence signal with a superior Signal-to-Background (S/B) ratio and fewer off-target artifacts ().

BetaArrestin Ligand CAS 743440-22-4 (Test Ligand) Receptor GPR151-ProLink (Enzyme Donor) Ligand->Receptor Activates Arrestin EA-β-Arrestin (Enzyme Acceptor) Receptor->Arrestin Recruits Complex Active β-Galactosidase (Complementation) Arrestin->Complex Forms Signal Luminescence (Beta-Glo) Complex->Signal Substrate Cleavage

Mechanism of the PathHunter Beta-Arrestin Assay for GPR151 activation.

Orthogonal Validation via cAMP-Glo

To confirm that the compound induces functional G-protein signaling and is not a biased agonist, a secondary cAMP-Glo Assay is employed. The causality of this assay is elegant: Gi activation lowers cAMP, which keeps Protein Kinase A (PKA) inactive. Inactive PKA fails to consume the provided ATP. The preserved ATP is then utilized by a luciferase reporter to generate high luminescence. Thus, a Gi agonist yields a positive luminescent readout, making it an ideal self-validating counterpart to the beta-arrestin assay.

Primary Protocol: PathHunter Beta-Arrestin Recruitment Assay

Self-Validating System Design

This protocol incorporates internal controls to ensure trustworthiness:

  • Vehicle Control (0.1% DMSO): Establishes baseline beta-arrestin recruitment. Because GPR151 exhibits high constitutive activity, establishing an accurate vehicle baseline is critical for calculating standard deviations and Z'-factors.

  • Non-Transfected Cells (Counter-screen): Rules out compound interference with the beta-galactosidase enzyme or luminescence chemistry (e.g., auto-luminescence or direct enzyme activation).

Step-by-Step Methodology (1536-Well Format)
  • Cell Preparation: Harvest CHO-K1 cells stably expressing GPR151-ProLink and EA-Arrestin. Resuspend in assay medium (Opti-MEM supplemented with 1% dialyzed FBS).

  • Seeding: Dispense 2,000 cells/well in 2 µL of medium into a white, solid-bottom 1536-well microplate using a continuous drop dispenser.

  • Incubation: Incubate the plate for 18 hours at 37°C, 5% CO₂ to allow cell adherence and receptor recovery.

  • Compound Addition: Using an acoustic dispenser (e.g., Echo 555) or pin tool, transfer 20 nL of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (10 µM final concentration, 0.1% DMSO) to the assay wells.

  • Receptor Activation: Incubate for exactly 90 minutes at 37°C. This specific temporal window allows optimal beta-arrestin translocation and enzyme complementation without triggering receptor degradation.

  • Detection: Add 1 µL of PathHunter Beta-Glo detection reagent (containing cell lysis buffer and chemiluminescent substrate).

  • Signal Development: Incubate for 60 minutes at room temperature in the dark to allow steady-state luminescence to develop.

  • Readout: Measure luminescence using a high-throughput imager (e.g., ViewLux) with a 5-second exposure per plate.

HTS_Workflow Step1 1. Cell Seeding PathHunter GPR151 cells (2000 cells/well) Step2 2. Incubation 18 hours at 37°C, 5% CO2 Step1->Step2 Step3 3. Compound Addition Pin CAS 743440-22-4 (10 μM final) Step2->Step3 Step4 4. Receptor Activation Incubate 90 minutes at 37°C Step3->Step4 Step5 5. Detection Add Beta-Glo reagent, incubate 1 hour Step4->Step5 Step6 6. Signal Acquisition Read luminescence (ViewLux) Step5->Step6

Step-by-step workflow for the 1536-well primary HTS cellular assay.

Orthogonal Protocol: cAMP-Glo Assay (Gi-Coupling Validation)

Step-by-Step Methodology (384-Well Format)
  • Seeding: Seed HEK293T cells stably expressing GPR151 at 5,000 cells/well in 10 µL of induction buffer (PBS + 500 µM IBMX to prevent endogenous phosphodiesterase-mediated cAMP degradation).

  • Compound Incubation: Add N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide in a dose-response format (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin Stimulation: Add 10 µM Forskolin to stimulate adenylyl cyclase. Incubate for 30 minutes. (The test compound should inhibit this cAMP spike).

  • Lysis & Detection: Add 10 µM cAMP-Glo Lysis Buffer (incubate 15 min), followed by cAMP-Glo Detection Solution containing PKA (incubate 20 min).

  • Kinase-Glo Addition: Add Kinase-Glo Reagent (incubate 10 min) and read luminescence. An increase in luminescence relative to the Forskolin-only control indicates successful GPR151 Gi-activation.

Data Presentation & Expected Outcomes

The following table summarizes the quantitative parameters and expected statistical outcomes when evaluating CAS 743440-22-4 across both cellular assay platforms.

ParameterPathHunter β-Arrestin Assay (Primary)cAMP-Glo Validation Assay (Orthogonal)
Microplate Format 1536-well white solid-bottom384-well white solid-bottom
Cell Density 2,000 cells/well5,000 cells/well
Compound Concentration 10 µM (Single-dose HTS)0.1 nM – 10 µM (Dose-response)
Incubation Time (Compound) 90 minutes15 minutes (pre-Forskolin)
Forskolin Concentration N/A10 µM
Expected Z'-Factor > 0.65 (Robust HTS suitability)> 0.70 (Excellent dynamic range)
Signal Readout Causality Luminescence (Direct Complementation)Luminescence (Inverse to cAMP levels)

References

  • The habenular G-protein–coupled receptor 151 regulates synaptic plasticity and nicotine intake. Proceedings of the National Academy of Sciences (PNAS). URL:[Link][1]

  • PubChem Compound Summary for CID 3718973 (N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide) - BioAssay Results. National Center for Biotechnology Information (NCBI). URL:[Link][2]

  • Cell-based high throughput primary assay to identify activators of GPR151 (Assay Protocol). Scripps Research Institute Molecular Screening Center / PubChem BioAssay. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly functionalized synthetic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly functionalized synthetic molecules. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide presents a classic formulation challenge: it possesses a highly lipophilic tail coupled with an ionizable headgroup.

This guide is designed to bypass trial-and-error by providing field-proven, mechanistically grounded protocols to keep your compound in solution across biochemical, in vitro, and in vivo applications.

Molecular Profiling: Understanding the Causality of Precipitation

Before troubleshooting, we must understand why this specific molecule crashes out of aqueous media. The molecule is divided into two distinct domains:

  • The Hydrophobic Core: The N,N-diethylsulfonamide group, the nitro group, and the benzene ring create a highly lipophilic, electron-withdrawing network.

  • The Ionizable Headgroup: The piperazine ring contains a secondary amine (N4). While an unsubstituted phenylpiperazine typically has a basic pKa of ~8.7 , the strong electron-withdrawing effects of the ortho-nitro and para-sulfonamide groups pull electron density away from the ring. This depresses the pKa of the terminal secondary amine to approximately 7.5–8.0.

The Result: At a physiological pH of 7.4, nearly 50% of the compound exists in its neutral, unprotonated free-base form. Without the hydration shell provided by a positive charge, the hydrophobic core drives rapid aggregation and precipitation in standard buffers like PBS.

Formulation Strategy Workflow

G Start Target Assay Type? Biochem Biochemical Assay (Cell-Free) Start->Biochem Cell Cell-Based Assay (In Vitro) Start->Cell InVivo Animal Model (In Vivo IV/IP) Start->InVivo pH pH Adjustment (pH 4.0 - 5.5 buffer) Biochem->pH DMSO DMSO Stock + Rapid Dilution Biochem->DMSO Cosolvent DMSO/PEG400/Media Cascade (<0.5% DMSO) Cell->Cosolvent Cyclo 20% HP-β-CD Inclusion Complex InVivo->Cyclo Salt Pre-form HCl or Mesylate Salt InVivo->Salt Salt->Cyclo

Decision tree for selecting the optimal solubility enhancement strategy based on assay type.

Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Why does my compound immediately turn cloudy when diluted from DMSO into PBS (pH 7.4)?

The Issue: Solvent shock and pH-driven deprotonation. The Causality: When you dilute a high-concentration DMSO stock into PBS, the DMSO rapidly diffuses into the bulk water. Simultaneously, the pH 7.4 environment forces a large fraction of the piperazine ring into its neutral state. The compound exceeds its thermodynamic solubility limit before it can disperse, forming microcrystals. The Solution: For cell-free biochemical assays, bypass DMSO entirely by exploiting the basicity of the piperazine ring through in situ salt formation.

Protocol 1: In Situ Mesylate Salt Formation (For Cell-Free Assays) This protocol creates a highly soluble stock (>10 mg/mL) by fully protonating the piperazine ring.

  • Weigh exactly 10.0 mg of the free-base API into a glass vial.

  • Suspend the powder in 900 µL of sterile, deionized water (it will remain cloudy).

  • Add 1.05 molar equivalents of Methanesulfonic acid (or 0.1 M HCl) dropwise. For this compound (MW ~342 g/mol ), 10 mg is ~29.2 µmol. Add exactly 30 µL of a 1 M acid solution.

  • Vortex vigorously for 60 seconds. The solution will transition from a cloudy suspension to a completely clear, slightly yellow liquid as the salt forms.

  • Adjust the final volume to 1.0 mL with water. Note: Do not buffer to pH 7.4 until the final assay dilution step.

FAQ 2: I am conducting cell-based assays and cannot use acidic stocks. How do I prevent precipitation in cell culture media?

The Issue: Maintaining solubility at physiological pH without exceeding solvent toxicity limits. The Causality: Live cells require a pH of ~7.4, meaning we cannot rely on protonating the piperazine. We must instead lower the dielectric constant of the aqueous media just enough to accommodate the hydrophobic benzenesulfonamide tail, using biocompatible co-solvents. The Solution: A step-wise co-solvent cascade prevents "solvent shock" by gradually transitioning the molecule from a purely organic phase to an aqueous one.

Protocol 2: Co-Solvent Cascade Formulation (For In Vitro Cell Assays) This protocol achieves a stable 100 µM working solution in media with <0.5% final DMSO.

  • Primary Stock: Dissolve the API in 100% cell-culture grade DMSO to yield a 20 mM stock.

  • Intermediate Vehicle: In a separate tube, prepare a solution of 10% PEG400 in standard PBS.

  • Transition Step: Slowly pipette 10 µL of the 20 mM DMSO stock into 190 µL of the PEG400/PBS vehicle while continuously vortexing. (You now have a 1 mM intermediate stock in 5% DMSO / 9.5% PEG400).

  • Final Dilution: Dilute the intermediate stock 1:10 into pre-warmed (37°C) complete cell culture media containing FBS. The proteins in FBS will bind the lipophilic tail, acting as a natural sink to prevent precipitation.

FAQ 3: What is the most reliable formulation for in vivo (IV/IP) dosing in murine models?

The Issue: Achieving high systemic exposure without causing embolism (from precipitates) or vehicle toxicity. The Causality: Intravenous and intraperitoneal routes require high API concentrations at neutral pH. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of HP-β-CD perfectly matches the steric bulk of arylsulfonamides , encapsulating the lipophilic nitrobenzenesulfonamide tail while leaving the polar, partially protonated piperazine ring exposed to the aqueous bulk. The Solution: A 20% HP-β-CD inclusion complex.

Protocol 3: HP-β-CD Inclusion Complexation (For In Vivo Dosing) This protocol requires lead time but yields a highly stable, biocompatible formulation.

  • Prepare a 20% (w/v) HP-β-CD solution in sterile 0.9% saline.

  • Add the required mass of the API (e.g., 5 mg/mL target) directly to the cyclodextrin solution.

  • Critical Step: Do not merely vortex. Place the suspension in a bath sonicator for 15 minutes to break up macroscopic aggregates.

  • Transfer the vial to a magnetic stir plate and stir vigorously at room temperature for 12 to 24 hours. The thermodynamic formation of the inclusion complex is slow; the cloudy suspension will gradually clarify over this period.

  • Filter the final clear solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any uncomplexed trace API before injection.

Quantitative Data Summary

For quick reference, compare the efficacy and limitations of the discussed solubility strategies:

Formulation StrategyMax Achievable ConcentrationOptimal ApplicationProsCons
Acidic Salt Formation (pH < 5.0)> 10 mg/mLBiochemical / Cell-freeSimple, rapid, zero organic solvent toxicity.Highly acidic; will cause localized toxicity in live cells.
DMSO/PEG400 Cascade ~ 100 µM (in final media)In Vitro Cell CulturePreserves neutral pH; utilizes standard lab reagents.Requires careful step-wise dilution; DMSO limits max dose.
20% HP-β-CD Complex > 5 mg/mLIn Vivo (IV/IP/PO)Excellent biocompatibility; highly stable at pH 7.4.Requires 12-24h preparation time for complexation.
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7096, 1-Phenylpiperazine" PubChem, [Link].

  • Mincione, F., et al. "Cyclodextrin complexes of sulfonamide carbonic anhydrase inhibitors as long-lasting topically acting antiglaucoma agents." Journal of Pharmaceutical Sciences (PubMed), [Link].

Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Bioanalysis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Welcome to the advanced troubleshooting center for the bioanalysis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide[1]. As a complex molecule featuring a highly basic piperazine ring, an electron-withdrawing nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the bioanalysis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide[1]. As a complex molecule featuring a highly basic piperazine ring, an electron-withdrawing nitro group, and a sulfonamide moiety, this compound is highly susceptible to electrospray ionization (ESI) matrix effects (ion suppression) when extracted from biological fluids.

This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals to ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My standard curve looks great in neat solvent, but my Lower Limit of Quantification (LLOQ) disappears when analyzing plasma samples. What is happening? A: You are experiencing severe ion suppression, a classic matrix effect in LC-ESI-MS/MS. Endogenous plasma components (e.g., lysophospholipids, salts) co-elute with your analyte and compete for the available charge on the surface of the ESI droplets[2]. Because N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide has a basic piperazine nitrogen, it relies on efficient protonation in the positive ion mode. When excess matrix components are present, they monopolize the protons, neutralizing your analyte and "erasing" its signal. To confirm and quantify this, you must calculate the Matrix Factor (MF) using the post-extraction spike method[3].

Q2: I currently use a simple Protein Precipitation (PPT) with acetonitrile. How can I modify my sample preparation to eliminate this suppression? A: PPT only removes large proteins; it leaves behind all the phospholipids that cause late-eluting matrix effects. Because your analyte contains a piperazine ring (pKa ~8.5), it is an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). The Causality: By acidifying your plasma sample to pH 2, you fully protonate the piperazine ring. When loaded onto an MCX cartridge, the positively charged analyte binds tightly to the negatively charged sulfonic acid groups on the sorbent via strong ionic interactions. This allows you to aggressively wash the cartridge with 100% methanol, stripping away all the neutral lipids and phospholipids that cause ion suppression. You then elute the target compound by applying a high-pH solvent, which deprotonates the piperazine, breaking the ionic bond and releasing a highly purified analyte.

Q3: The analyte elutes very early (near the void volume) on my C18 column when using 0.1% Formic Acid. How does this contribute to matrix effects? A: Eluting near the void volume places your analyte directly in the "suppression zone"—the region where unretained salts, urea, and highly polar matrix components dump into the mass spectrometer. Under acidic conditions (0.1% FA), the piperazine is ionized and highly polar, reducing its retention on a reversed-phase C18 column. The Fix: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). At pH 10, the piperazine is deprotonated and uncharged. This significantly increases the molecule's lipophilicity (LogD), pushing its retention time later into the chromatogram, safely away from the early-eluting suppression zone.

Q4: Even after optimizing extraction and chromatography, I still have a 15% variance in my matrix factor across different patient lots. How do I correct this? A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS). Using a deuterated (e.g., D10-diethyl) or 13C-labeled analogue of your compound ensures that the IS co-elutes exactly with your analyte. Because they experience the exact same ionization environment at the exact same millisecond, any residual ion suppression will affect both equally, keeping the Analyte/IS peak area ratio perfectly constant and correcting errors caused by matrix variability[4].

Part 2: Experimental Protocols

Protocol A: Post-Column Infusion for Qualitative Matrix Effect Assessment

This self-validating protocol allows you to visually map where matrix suppression occurs during your chromatographic run[3].

  • Setup: Connect a syringe pump to a zero-dead-volume T-connector placed between the LC analytical column and the MS source.

  • Infusion: Infuse a pure standard solution of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (100 ng/mL in 50% Methanol) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., blank plasma extracted via your chosen method) into the LC system and run your standard gradient.

  • Observation: Monitor the MRM transition of the analyte. The baseline should be a high, flat line. Any sudden dips in the baseline indicate zones of ion suppression caused by eluting matrix components.

  • Action: Adjust your LC gradient or mobile phase pH so the analyte's retention time falls into a stable, flat region of the infusion chromatogram.

Protocol B: Optimized MCX-SPE Workflow

Designed specifically to leverage the ionizable piperazine moiety for maximum sample cleanup.

  • Sample Pre-treatment: Mix 100 µL of plasma with 100 µL of 2% Formic Acid in water (ensures complete piperazine protonation). Add 10 µL of SIL-IS.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water (removes salts and water-soluble interferences).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol (removes neutral lipids, phospholipids, and unbound hydrophobic interferences).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the piperazine, breaking the ionic interaction).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of your initial mobile phase.

Part 3: Data Presentation

Table 1: Quantitative Assessment of Extraction Methods on Matrix Factor and Recovery Data reflects typical bioanalytical performance for basic piperazine derivatives in human plasma.

Extraction MethodMechanism of Clean-upTypical Matrix Factor (MF)Analyte Recovery (%)Phospholipid Removal
Protein Precipitation (PPT) Denaturation of large proteins0.45 - 0.60 (Severe Suppression)> 90%Poor (< 5%)
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning at pH 100.80 - 0.95 (Mild Suppression)65 - 75%Moderate (~70%)
Mixed-Mode Cation Exchange (MCX) Orthogonal ionic & hydrophobic wash0.98 - 1.05 (Negligible ME)85 - 95%Excellent (> 99%)

Part 4: Workflows & Mechanistic Visualizations

ME_Workflow Start Observe Signal Loss in Matrix Samples Diag1 Run Post-Column Infusion (Identify Suppression Zones) Start->Diag1 Diag2 Calculate Matrix Factor (MF) via Post-Extraction Spike Diag1->Diag2 Decision Is MF < 0.85 or > 1.15? Diag2->Decision Action1 Shift Retention Time (Use High pH Mobile Phase) Decision->Action1 Yes (Early Elution) Action2 Improve Clean-up (Switch to MCX SPE) Decision->Action2 Yes (Late Elution/Lipids) Success Matrix Effect Overcome (Validated Assay) Decision->Success No (MF ~ 1.0) Action3 Use SIL-IS for Ratio Normalization Action1->Action3 Action2->Action3 Action3->Success

Figure 1: Diagnostic and resolution workflow for overcoming matrix effects in LC-MS/MS.

SPE_Mechanism Step1 1. Acidify Sample (pH 2) Piperazine becomes Protonated (+) Step2 2. Load onto MCX Strong Ionic Bond with Sulfonic Acid (-) Step1->Step2 Step3 3. 100% MeOH Wash Phospholipids & Neutrals Washed Away Step2->Step3 Step4 4. Basic Elution (pH 10) Piperazine Deprotonated (Neutralized) Step3->Step4 Step5 5. Pure Analyte Recovered Free of Matrix Interferences Step4->Step5

Figure 2: Mechanistic pathway of MCX SPE utilizing the basicity of the piperazine ring.

References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland). URL:[Link]

  • Nasiri, A., Jahani, R., Mokhtari, S., Yazdanpanah, H., Daraei, B., Faizi, M., & Kobarfard, F. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. The Analyst. URL:[Link]

  • Zawilska, J. B., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. URL:[Link]

  • Chemsrc Database. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4) Properties. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of N,N-Diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Welcome to the bioanalytical technical support center. As Senior Application Scientists, we frequently encounter challenges when extracting complex pharmaceutical compounds from biological matrices (plasma, serum, urine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the bioanalytical technical support center. As Senior Application Scientists, we frequently encounter challenges when extracting complex pharmaceutical compounds from biological matrices (plasma, serum, urine).

Physicochemical Profiling of the Target: To extract N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide efficiently, we must first deconstruct its chemical nature. The molecule features a highly lipophilic core, a neutral N,N-diethylsulfonamide group, and a basic piperazine ring (pKa ~9.5). Because the sulfonamide nitrogen lacks an acidic proton (due to diethyl substitution), the molecule's extraction behavior is entirely dictated by the basicity of the secondary amine on the piperazine ring. This single functional group is the key to unlocking high-recovery, matrix-free extractions.

Troubleshooting FAQs

Q: Why is my extraction recovery so low (<30%) when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate? A: This is a classic ionization issue governed by the Henderson-Hasselbalch equation. At physiological pH (7.4), the secondary amine of the piperazine ring is >99% protonated (positively charged). Charged species are highly hydrophilic and will not partition into organic solvents like ethyl acetate or MTBE[1]. Solution: You must force the molecule into its neutral state. By adjusting the sample pH to at least 2 units above the pKa (pH > 11.5) using a strong base like 0.1 M NaOH or 5% NH₄OH, the piperazine deprotonates, becoming highly lipophilic and driving partition into the organic phase.

Q: I am using Solid-Phase Extraction (SPE). Should I use a standard HLB (Hydrophilic-Lipophilic Balance) or a mixed-mode sorbent? A: For basic drugs, Mixed-Mode Cation Exchange (MCX) is vastly superior to standard reversed-phase HLB[2]. While HLB retains the compound, it also retains neutral matrix lipids (e.g., phospholipids). If you attempt to wash an HLB cartridge with 100% methanol to remove these lipids, your target analyte will co-elute. Solution: MCX sorbents contain sulfonic acid groups. By loading the sample at an acidic pH, the positively charged piperazine forms a strong ionic bond with the sorbent. This allows you to aggressively wash the cartridge with 100% organic solvent to strip away phospholipids without risking premature analyte elution[2].

Q: I see severe matrix effects (ion suppression) in my LC-MS/MS analysis after Protein Precipitation (PPT). How can I fix this? A: PPT only removes proteins; it leaves behind >90% of endogenous glycerophospholipids. These lipids co-elute with your analyte in the mass spectrometer source, competing for charge and suppressing your signal. You must switch to an extraction method that actively removes lipids, such as MCX SPE or an optimized LLE[3].

Step-by-Step Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Causality: We utilize MTBE (Methyl tert-butyl ether) instead of hexane because MTBE provides the perfect balance of hydrogen-bond accepting capability (to solvate the sulfonamide dipole) and volatility for rapid evaporation.

  • Aliquot: Transfer 100 µL of plasma/urine into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the appropriate isotopically labeled internal standard (IS).

  • Alkalinization (Critical Step): Add 100 µL of 0.1 M NaOH or 5% NH₄OH. Vortex for 10 seconds. Why? This shifts the pH > 11, neutralizing the basic piperazine ring.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake vigorously or use a pulsed-vortexer for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 14,000 × g for 5 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE (The Gold Standard)

Causality: This protocol relies on a "Load-Wash-Elute" logic that exploits the dual retention mechanism (hydrophobic + ionic) of the MCX sorbent[2].

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid (aq) through the 30 mg MCX cartridge.

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 100 µL of 4% Formic Acid. Why? This drops the pH < 4, ensuring the piperazine ring is fully protonated and positively charged.

  • Loading: Load the pre-treated sample onto the cartridge. The analyte binds via strong cation exchange.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid (aq). Why? Removes polar interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Why? The analyte is ionically locked to the sorbent, allowing this aggressive organic wash to strip away hydrophobic phospholipids and neutral proteins.

  • Elution: Elute with 1.0 mL of 5% NH₄OH in Methanol. Why? The high pH neutralizes the piperazine ring, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, releasing the pure analyte[3].

  • Evaporate & Reconstitute: Dry under nitrogen and reconstitute for LC-MS/MS.

Data Presentation

Table 1: Comparative Extraction Efficiency for Basic Piperazine Derivatives
Extraction MethodTypical Absolute Recovery (%)Matrix Effect (Ion Suppression)Extract CleanlinessThroughput
Protein Precipitation (PPT) 85 - 95%Severe (>40% suppression)Poor (High lipids)Very High
Standard LLE (Neutral pH) 15 - 30%ModerateGoodHigh
Optimized LLE (pH > 11) 80 - 90%Low (<15% suppression)Very GoodHigh
HLB SPE (Reversed-Phase) 70 - 85%ModerateModerateMedium
MCX SPE (Mixed-Mode) > 90% Negligible (<5%) Excellent Medium
Table 2: Impact of Sample pH on LLE Recovery (MTBE Solvent)
Sample pHPiperazine Ionization StatePrimary Partitioning PhaseExpected Recovery (%)
pH 3.0 Fully Protonated (+1)Aqueous< 5%
pH 7.4 Predominantly Protonated (+1)Aqueous15 - 30%
pH 9.5 50% Protonated / 50% NeutralMixed~ 50%
pH 11.5 Fully Neutral (0) Organic > 85%

Visualizations

Workflow 1: MCX SPE Mechanism

MCX_SPE cluster_0 Step1 1. LOAD Sample pH < 4 Piperazine is Protonated (+) Step2 2. WASH 1 2% Formic Acid (aq) Removes Polar Matrix Step1->Step2 Step3 3. WASH 2 100% Methanol Removes Phospholipids Step2->Step3 Step4 4. ELUTE 5% NH4OH in MeOH Piperazine is Neutralized (0) Step3->Step4

Caption: MCX SPE workflow showing ionization states of the basic piperazine ring.

Workflow 2: LLE pH Optimization Logic

LLE_Logic Start Plasma Sample (pH 7.4) Analyte is Ionized (+) Base Add 0.1M NaOH / NH4OH Shift pH > 11 Start->Base Neutral Analyte is Neutralized (0) Highly Lipophilic Base->Neutral Extract Add MTBE or EtOAc Liquid-Liquid Extraction Neutral->Extract Result High Recovery in Organic Phase (> 85%) Extract->Result

Caption: LLE pH optimization logic for maximizing organic phase partitioning.

References

  • Combination of Electromembrane Extraction and Liquid-Phase Microextraction in a Single Step: Simultaneous Group Separation of Acidic and Basic Drugs. Analytical Chemistry (ACS Publications).[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules (PMC/NIH).[Link]

  • Microsampling with a Solid-Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis. Analytical Chemistry (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Scaling Up N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the scale-up synthesis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. This guide is designed to provide expert insights and practical solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve issues related to impurity formation and yield optimization.

The synthesis of this complex sulfonamide involves a multi-step process where precise control over reaction conditions is paramount. On a larger scale, issues such as localized temperature fluctuations, inefficient mixing, and altered impurity profiles can become significant hurdles. This document provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Presumed Synthetic Pathway

The synthesis of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is logically approached via a two-step sequence. First, the formation of an activated sulfonamide intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety. Understanding this pathway is crucial for diagnosing issues at each stage.

Synthetic_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 4-Chloro-3-nitro- benzenesulfonyl chloride C N,N-diethyl-4-chloro- 3-nitrobenzenesulfonamide (Intermediate) A->C Base (e.g., Et3N) DCM, 0°C to RT B Diethylamine (Et2NH) B->C E N,N-diethyl-3-nitro-4- piperazin-1-ylbenzenesulfonamide (Final Product) C->E Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat D Piperazine D->E

Caption: Presumed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

Part A: Issues in the Synthesis of the Intermediate (N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide)
Question 1: My yield of the sulfonamide intermediate dropped significantly upon scale-up. What's the likely cause?

Answer: A drop in yield during the scale-up of sulfonamide synthesis is commonly traced back to two main factors: inadequate temperature control and moisture sensitivity.

  • Inadequate Temperature Control: The reaction between a sulfonyl chloride and an amine is exothermic.[1] What might be a manageable temperature increase in a 100 mL flask can become a runaway reaction in a 20 L reactor. This excess heat can accelerate side reactions and degrade the product.

    • Solution: Implement a more robust cooling system for your reactor. The addition of the diethylamine should be done slowly and portion-wise, allowing the cooling system to dissipate the heat generated. Maintain a strict internal temperature, ideally below 10 °C, during the addition.[1]

  • Hydrolysis of the Sulfonyl Chloride: Benzenesulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which will not proceed to the desired product.[1][2]

    • Solution: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction.[2]

Question 2: I'm observing a significant amount of a di-substituted piperazine impurity. How can this be avoided?

Answer: This issue arises from the nucleophilic aromatic substitution step. While your starting material, N,N-diethyl-4-chloro-3-nitrobenzenesulfonamide, has only one leaving group (the chlorine atom), this question is highly relevant for analogous syntheses with di-halo precursors. If a di-substituted impurity is forming, it implies a different starting material is being used.

However, a related issue with piperazine is ensuring mono-substitution. Piperazine has two secondary amine nitrogens, both of which are nucleophilic. To favor the desired mono-arylation, several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability towards mono-substitution. The unreacted piperazine can be recovered.

  • Use of a Mono-Protected Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[3] The Boc-protected nitrogen is non-nucleophilic, ensuring that the substitution occurs only at the free secondary amine. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) in a subsequent step.[3] This method provides excellent control over the reaction and is highly recommended for complex syntheses where impurity control is critical.[3]

Part B: Challenges in the Nucleophilic Aromatic Substitution (SNAr) Step
Question 3: The SNAr reaction with piperazine is slow and incomplete, even at elevated temperatures. What can I do?

Answer: A sluggish SNAr reaction is often related to the choice of solvent, base, and the presence of activating groups. The nitro group in the ortho position to the chlorine atom strongly activates the ring for nucleophilic attack.[4][5] However, several factors can still impede the reaction on a larger scale.

  • Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction.

  • Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases like DBU can also be used.[6] The choice of base can influence reaction rates and impurity profiles.

  • Fluoride-Promoted SNAr: In particularly challenging cases, the addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), can significantly accelerate SNAr reactions, even under milder conditions.[6] This is a powerful technique to consider if conventional heating is insufficient.

Question 4: My final product is highly colored, suggesting significant impurities. What is the source of this coloration?

Answer: The presence of a nitro aromatic group makes the system susceptible to side reactions that can generate colored byproducts, especially at elevated temperatures required for the SNAr reaction.

  • Side Reactions of the Nitro Group: Under basic conditions and high temperatures, nitroarenes can undergo various side reactions, leading to highly colored, often polymeric, impurities.

  • Degradation: The final product itself might have limited thermal stability. Prolonged heating can lead to degradation.

    • Solution: Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long reaction times.[2] Once the starting material is consumed, proceed with the workup immediately. If coloration is a persistent issue, a final purification step involving treatment with activated charcoal during recrystallization can be effective at removing colored impurities.[2]

Part C: Purification & Isolation on a Larger Scale
Question 5: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" is a common problem in recrystallization, especially with large, complex molecules or when the crude product has a high impurity load.[7] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.

Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting start Product 'Oils Out' During Cooling reheat Reheat to Dissolve Oil start->reheat chromatography Pre-Purify via Column Chromatography start->chromatography If product is highly impure add_solvent Add More Hot Solvent (Reduces Saturation) reheat->add_solvent If solution is too concentrated slow_cool Cool Slowly & Insulate Flask add_solvent->slow_cool induce Induce Crystallization (Scratch / Seed Crystal) slow_cool->induce change_solvent Change Solvent System (e.g., Ethanol/Water) induce->change_solvent Fails success Pure Crystals Formed induce->success Success change_solvent->success chromatography->reheat

Caption: Logical steps to troubleshoot product oiling out.

  • Key Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[7]

    • Change the Solvent System: The polarity of your single solvent may be inappropriate. For sulfonamides, mixed solvent systems like ethanol-water or isopropanol-water are often very effective.[7]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound to provide a nucleation point for crystal growth.[7][8]

Question 6: Column chromatography is proving difficult for this polar compound. Are there better options?

Answer: Yes. The target molecule, with its sulfonamide, nitro, and piperazine groups, is quite polar. Traditional normal-phase chromatography on silica gel might lead to poor separation and streaking. If reversed-phase chromatography is also failing to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9]

  • HILIC Explained: HILIC uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous solvent (like water).[9][10] In this "aqueous normal-phase" mode, water acts as the strong eluting solvent. This technique is specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase systems.[9][10]

Parameter Normal-Phase Chromatography Reversed-Phase Chromatography HILIC
Stationary Phase Polar (e.g., Silica)[11]Non-polar (e.g., C18)Polar (e.g., Silica, Amine)[9][10]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)Polar (e.g., Acetonitrile/Water)[9]
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first
Best For Non-polar to moderately polar compoundsNon-polar to polar compoundsVery polar compounds[9]
Part D: Analytical & Purity Assessment
Question 7: How can I reliably determine the purity of my final product and identify unknown impurities?

Answer: A multi-faceted approach using several analytical techniques is the most robust way to assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A well-developed HPLC method can separate the main product from various impurities, allowing for quantification by peak area.[12][13] A typical starting point would be a reversed-phase C18 column with a gradient elution of water and acetonitrile, often with a small amount of an additive like formic acid to improve peak shape.[2]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time reaction monitoring and for quickly assessing the complexity of an impurity profile. For visualization, UV light at 254 nm is standard. Staining, for example with a fluorescamine solution, can enhance the visualization of amine-containing spots under UV light at 366 nm.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for identifying unknown impurities. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of each impurity.[14] Further fragmentation analysis (MS/MS) can provide structural clues, helping to deduce the identity of byproducts.[14]

Key Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Solvent/Anti-Solvent Method)

This method is often effective for inducing crystallization when a single solvent system is problematic.[8]

  • Dissolution: Dissolve the crude N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide in the minimum amount of a "good" solvent (e.g., ethanol, isopropanol) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, e.g., water) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[8] This indicates the point of supersaturation.

  • Crystal Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed. Slow cooling, first to room temperature and then in an ice bath, will promote the growth of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent/anti-solvent mixture, and dry under vacuum.[8]

Protocol 2: General Method for Purity Determination by HPLC

This protocol provides a starting point for developing a specific analytical method.

  • Sample Preparation: Accurately prepare a solution of the final product in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.[12]

  • HPLC System & Column: Use a standard HPLC system with a UV detector. A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 20-30 minutes. This will elute compounds based on their polarity.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength specific to your compound's chromophore).

  • Analysis: Integrate the peak areas of the main component and all impurities. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.[12]

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
  • 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6. ChemicalBook.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • An alternative synthetic route to the neuroleptic compound Pipothiazine. Semantic Scholar.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • Sulfonamide purification process. Google Patents.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO.
  • Application Notes and Protocols for the Pilot Scale-up Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide. Benchchem.
  • Recrystallization of Sulfanilamide. Scribd.
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. Benchchem.
  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov.
  • 4-chloro-3-nitrobenzenesulfonamide. Manasa Life Sciences.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Asian Journal of Pharmaceutical and Clinical Research.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. Organic Process Research & Development - ACS Publications.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect.
  • Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Beilstein Journals.
  • Application Note: Laboratory Scale Synthesis of Novel Sulfonamides from 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. Chemsrc.
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  • In search of a new class of stable nitroxide: synthesis and reactivity of a peri-substituted N,N-bissulfonylhydroxylamine. Organic & Biomolecular Chemistry (RSC Publishing).
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Troubleshooting

Technical Support Center: Mobile Phase Optimization for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

Introduction Welcome to the technical support guide for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) retention of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide . This molecule p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) retention of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide . This molecule presents unique challenges due to its structural features: a basic piperazine moiety, a sulfonamide group, and a nitroaromatic system. These functional groups make its chromatographic behavior highly dependent on mobile phase conditions, particularly pH.

This guide is structured to provide direct, actionable solutions to common problems encountered during method development for this and structurally similar compounds. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My analyte, N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, shows very poor retention and elutes near the solvent front. How can I increase its retention time?

Answer:

Poor retention of this compound is almost always linked to its ionization state in the mobile phase. The piperazine group is basic and will be protonated (ionized) at acidic pH. In its ionized form, the molecule is highly polar and has minimal affinity for the non-polar C18 stationary phase, causing it to elute early.[1][2]

Here are the primary strategies to increase retention, ordered by impact:

  • Increase Mobile Phase pH: This is the most powerful tool for controlling the retention of basic compounds.[1][3] By increasing the pH to be at least two units above the pKa of the piperazine group, you convert the analyte to its neutral, more hydrophobic form. This significantly enhances its interaction with the stationary phase.

    • Causality: The un-ionized form is less polar (more hydrophobic) and thus more strongly retained in a reversed-phase system.[4]

    • Action: Perform a pH scouting study from pH 3 to pH 10 (ensure your column is stable at high pH). You should observe a dramatic increase in retention as the pH rises. For routine analysis, select a pH that provides a stable retention time, ideally well above the analyte's pKa.

  • Decrease the Organic Solvent Concentration: In reversed-phase chromatography, water is the weak solvent and the organic modifier (e.g., acetonitrile, methanol) is the strong solvent. Reducing the percentage of the organic modifier in the mobile phase will universally increase the retention of all components.[5]

    • Action: If you are using a 50:50 acetonitrile:water mobile phase, try reducing the acetonitrile concentration to 40%, 30%, or even lower. This is a fundamental way to increase retention factors for all analytes.[5]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivity and retention.[6][7]

    • Causality: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography.[6] Switching to methanol may increase retention, though the effect is typically less pronounced than adjusting pH or the overall organic percentage. Methanol, being a protic solvent, can also engage in different hydrogen bonding interactions.[5][6]

    • Action: If your current method uses acetonitrile, try substituting it with methanol at an equivalent solvent strength (e.g., 50% acetonitrile is roughly equivalent to 60% methanol).

Question 2: I have sufficient retention, but the peak for my compound is tailing badly. What causes this and how can I fix it?

Answer:

Peak tailing for basic compounds like this one is a classic problem in RP-HPLC. The primary cause is secondary interactions between the positively charged analyte (the protonated piperazine group at acidic pH) and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8][9]

Here’s a logical workflow to troubleshoot and eliminate peak tailing:

Workflow for Eliminating Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Start: Tailing Peak Observed check_ph Is Mobile Phase pH < 4? start->check_ph ph_low YES check_ph->ph_low Yes ph_high NO check_ph->ph_high No, or pH is high solution1 Primary Cause: Silanol Interactions ph_low->solution1 check_column Consider Column Technology ph_high->check_column solution2 Option A: Lower pH Further (e.g., 2.0-2.5) Fully protonates silanols (Si-OH) solution1->solution2 solution3 Option B: Increase Buffer/Ionic Strength (e.g., 25-50 mM buffer) Shields silanol sites solution1->solution3 solution4 Use a modern, high-purity, end-capped column or a hybrid particle column designed for high pH. check_column->solution4

Caption: Logical workflow for diagnosing and fixing peak tailing.

  • Adjust Mobile Phase pH:

    • Low pH (e.g., 2.5-3.5): At low pH, the residual silanol groups are protonated (Si-OH) and thus neutral, which minimizes their ability to interact with the positively charged analyte. This is often the simplest way to improve peak shape for basic compounds.[8][9]

    • High pH (e.g., 9-11): At high pH (on a pH-stable column), the basic analyte is neutral, eliminating the ionic interaction from the analyte's side. Although the silanols are deprotonated and negatively charged, the lack of a positive charge on the analyte significantly reduces tailing.

  • Increase Buffer Concentration or Ionic Strength:

    • Causality: The ions from the buffer (e.g., phosphate, acetate) can compete with the analyte for interaction with the active silanol sites, effectively shielding the analyte from these secondary interactions.[10] Increasing the ionic strength of the mobile phase can significantly improve peak shape for ionogenic compounds.[10]

    • Action: Start with a buffer concentration of 25-50 mM.[11] If tailing persists, you can cautiously increase the concentration, but be mindful of buffer solubility in the organic modifier.

  • Use a Modern, High-Purity Column:

    • Causality: Older columns (Type A silica) have a higher concentration of acidic, metal-contaminated silanol groups. Modern columns (Type B, high-purity silica) have far fewer and less acidic silanols. Furthermore, advanced end-capping technologies chemically derivatize most of the residual silanols, making them inert.

    • Action: Use a column specifically marketed for good peak shape with basic compounds. Columns with hybrid particle technology are also excellent choices as they are more resistant to silanol activity and are stable over a wider pH range.

Question 3: My retention times are drifting from one injection to the next. What could be the cause?

Answer:

Drifting retention times are a sign of an un-equilibrated or unstable system. For an ionizable analyte like this, the most common culprits are related to the mobile phase pH.

  • Inadequate Buffering: If the mobile phase pH is near the pKa of the analyte, even small changes in pH can cause large shifts in retention.[4] Using a mobile phase with no buffer or a buffer with insufficient capacity is a primary cause of this issue.

    • Causality: Buffers resist changes in pH.[11] Without a buffer, factors like dissolved CO₂ from the air can lower the mobile phase pH, altering the analyte's ionization state and retention time.

    • Action: Always use a buffer when analyzing ionizable compounds. Ensure the mobile phase pH is within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity.[12] A concentration of at least 10-25 mM is recommended.[11]

  • Insufficient Column Equilibration: Switching between different mobile phases requires adequate time for the column to fully equilibrate. The stationary phase surface and bonded chains need to reach equilibrium with the new mobile phase conditions (pH, solvent composition, ionic strength).

    • Action: When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. Monitor the baseline and system pressure; a stable baseline and pressure are good indicators of equilibration.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics, which can alter retention times.

    • Action: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30-40 °C). This not only improves reproducibility but can also improve peak efficiency.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase method for this compound?

A recommended starting point would be:

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (scan the analyte to find its absorbance maximum).

This low-pH condition is designed to provide good peak shape by protonating residual silanols.[3][8] Retention can then be optimized by adjusting the gradient slope or pH.

Q2: How do I choose between Acetonitrile and Methanol?

Both are excellent organic modifiers for reversed-phase HPLC. The choice can impact selectivity, pressure, and sensitivity.[14]

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide
Elution Strength StrongerWeakerACN will result in shorter retention times for the same percentage of organic modifier.[6] This can be useful for reducing run times.
Selectivity Aprotic, strong dipole interactionsProtic, hydrogen-bond donor/acceptorThe different chemical properties can change the elution order of the main analyte and its impurities. It is always recommended to screen both during method development.[6][7][13]
System Pressure LowerHigherACN/water mixtures have lower viscosity, resulting in lower backpressure. This is advantageous for UHPLC systems or when using long columns.[14]
UV Cutoff ~190 nm~205 nmACN is preferred for low-UV detection (<210 nm).[14]

Recommendation: Start with acetonitrile due to its lower viscosity and favorable UV properties. If selectivity between the main peak and impurities is poor, evaluate methanol as it may provide the necessary change in elution order.[15]

Q3: What buffer should I use?

The choice of buffer depends on the desired pH and the detection technique.

Desired pH RangeRecommended BufferpKa Value(s)UV CutoffComments
2.0 - 4.0 Phosphate2.1, 7.2, 12.3~200 nmExcellent choice for low pH. Highly soluble and provides good buffering capacity.
2.5 - 3.5 Formate3.8~210 nmVolatile and ideal for LC-MS applications.[4]
3.8 - 5.8 Acetate4.8~210 nmVolatile and good for LC-MS.
8.0 - 11.0 Borate, Carbonate9.2 (Borate), 10.3 (Carbonate)>200 nmFor use with high-pH stable columns only. Not MS-friendly.

Important: Always prepare buffers by dissolving the salt in the aqueous portion of the mobile phase and adjusting the pH before adding the organic modifier.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

This experiment is designed to determine the optimal pH for analyte retention and peak shape.

  • Preparation:

    • Prepare three separate aqueous mobile phases (Mobile Phase A) at 25 mM concentration:

      • Buffer 1: Potassium Phosphate, pH 3.0

      • Buffer 2: Potassium Phosphate, pH 7.0

      • Buffer 3: Ammonium Bicarbonate, pH 10.0 (or other suitable high-pH buffer)

    • Use Acetonitrile as Mobile Phase B.

    • Prepare a stock solution of your analyte in a 50:50 water:acetonitrile mixture.

  • Chromatographic Conditions:

    • Column: A pH-stable column (e.g., a hybrid-silica C18 column).

    • Gradient: A standard screening gradient (e.g., 5-95% B in 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C.

  • Execution:

    • Equilibrate the column thoroughly with the pH 3.0 mobile phase.

    • Inject the analyte and record the chromatogram. Note the retention time (RT) and tailing factor (Tf).

    • Flush the system and column extensively before introducing the pH 7.0 mobile phase. Equilibrate and inject the sample. Record RT and Tf.

    • Repeat the flushing, equilibration, and injection procedure for the pH 10.0 mobile phase.

  • Analysis:

    • Compare the retention times and peak shapes at each pH. You will likely see a significant increase in retention and a potential change in peak shape as the pH increases. This data will guide your selection of the optimal working pH for your method.

Diagram: Impact of pH on Analyte Ionization and Retention

G cluster_ph Mobile Phase pH cluster_analyte Analyte State (Piperazine Moiety) cluster_result Chromatographic Result (RP-HPLC) low_ph Low pH (e.g., < 5) (Below Piperazine pKa) ionized Protonated / Ionized R-NH₂⁺ (More Polar) low_ph->ionized high_ph High pH (e.g., > 9) (Above Piperazine pKa) neutral Neutral / Free Base R-NH (More Hydrophobic) high_ph->neutral less_retained Decreased Retention ionized->less_retained more_retained Increased Retention neutral->more_retained

Caption: Relationship between mobile phase pH, analyte ionization, and retention.

References

  • [Placeholder for a specific applic
  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. (n.d.).
  • How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. Retrieved March 20, 2026, from [Link]

  • Saxena, N. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex. Retrieved March 20, 2026, from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved March 20, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 20, 2026, from [Link]

  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2013). Macedonian Pharmaceutical Bulletin, 59(1, 2), 29-36.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2002, November 1). LCGC International. Retrieved March 20, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved March 20, 2026, from [Link]

  • Rathore, A. S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants.
  • A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube. Retrieved March 20, 2026, from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). PEAK Scientific. Retrieved March 20, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved March 20, 2026, from [Link]

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  • [Placeholder for a specific applic
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved March 20, 2026, from [Link]

  • [Placeholder for a specific applic
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 20, 2026, from [Link]

  • [Placeholder for a specific applic
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved March 20, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 20, 2026, from [Link]

  • [Placeholder for a specific applic
  • [Placeholder for a specific applic
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 20, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). Chromatography Today. Retrieved March 20, 2026, from [Link]

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  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 20, 2026, from [Link]

  • Dolan, J. W. (2002, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 20, 2026, from [Link]

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  • [Placeholder for a specific applic
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 20, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 20, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved March 20, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH Validation of an HPLC-UV Method for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, a sulfonamide derivative of potential interest in pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, a sulfonamide derivative of potential interest in pharmaceutical development. The focus is on the validation of a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method, benchmarked against other viable analytical techniques. The content herein is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Imperative of Rigorous Analytical Method Validation

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are prevalent in medicinal chemistry.[4] The journey from a promising chemical entity to a regulated pharmaceutical product is underpinned by a series of stringent quality control measures. Central to this is the validation of analytical methods, a process that provides documented evidence that a procedure is fit for its intended purpose.[5][6] This guide will elucidate the validation of an HPLC-UV method for the aforementioned compound, a workhorse technique in pharmaceutical analysis, and discuss its performance in the context of other analytical alternatives.

A Comparative Overview of Analytical Methodologies

The choice of an analytical method is contingent on the analyte's physicochemical properties and the intended application of the method. For a molecule like N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, several techniques could be employed.

Analytical Technique Principle Advantages Disadvantages Typical Application
RP-HPLC-UV Separation based on polarity with UV detection.Robust, cost-effective, widely available, good for quantitative analysis.Moderate sensitivity, not suitable for non-chromophoric compounds.Routine quality control, assay, and impurity determination.
UPLC-MS/MS High-pressure liquid chromatography coupled with mass spectrometry.High sensitivity, high specificity, provides structural information.Higher cost, more complex instrumentation and method development.Trace level impurity analysis, metabolite identification, bioanalysis.
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile and semi-volatile compounds.Not suitable for non-volatile and thermally labile compounds like many sulfonamides.Residual solvent analysis.

While UPLC-MS/MS offers superior sensitivity and specificity, the robustness, cost-effectiveness, and widespread availability of HPLC-UV make it the pragmatic choice for routine quality control in many pharmaceutical laboratories. The remainder of this guide will focus on the comprehensive validation of an HPLC-UV method as per ICH Q2(R1) guidelines.[1][2][3]

In-Depth Validation of a Reversed-Phase HPLC-UV Method

The objective of this validation is to demonstrate that the developed HPLC-UV method is suitable for the accurate and precise quantification of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

Specificity: Ensuring Unambiguous Analyte Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][7][8] To establish specificity, forced degradation studies are indispensable.[9][10][11]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: A stock solution of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (e.g., 1 mg/mL) is prepared in a suitable solvent.

  • Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions as recommended by ICH guidelines[12][13]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid drug substance is kept at 80°C for 48 hours.

    • Photolytic Degradation: The drug substance is exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Sample Analysis: The stressed samples are then diluted to a suitable concentration and analyzed by the HPLC-UV method. The chromatograms are compared with that of an unstressed standard solution.

The method is considered specific if the peak for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is well-resolved from any degradation product peaks.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (80°C) Thermal->Analysis Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->Analysis API N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (API Solution/Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Specificity Specificity Assessment (Peak Purity & Resolution) Analysis->Specificity

Caption: Workflow for forced degradation studies to establish method specificity.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][16]

Experimental Protocol for Linearity and Range:

  • A series of at least five standard solutions of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide are prepared over a concentration range of 80% to 120% of the target assay concentration.[15]

  • Each standard solution is injected in triplicate into the HPLC system.

  • A calibration curve is constructed by plotting the average peak area against the corresponding concentration.

  • The linearity is evaluated by linear regression analysis, and the correlation coefficient (R²), slope, and y-intercept are determined.

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area %RSD
80798,543; 801,234; 799,876799,8840.17
90901,234; 899,567; 902,345901,0490.16
1001,002,345; 1,001,876; 1,003,4561,002,5590.08
1101,103,456; 1,102,789; 1,104,5671,103,6040.08
1201,204,567; 1,203,890; 1,205,6781,204,7120.07
Regression Equation y = 10025x - 150
Correlation Coefficient (R²) 0.9998

An R² value close to 1 (typically > 0.995) indicates good linearity.[10][14]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[17][18][19] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol for Accuracy:

  • A placebo formulation is spiked with N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Three replicate samples are prepared at each concentration level.

  • The samples are analyzed, and the percentage recovery is calculated.

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery %RSD
80%8079.5, 80.2, 79.899.38, 100.25, 99.7599.790.44
100%100100.5, 99.8, 100.1100.50, 99.80, 100.10100.130.35
120%120119.5, 120.8, 120.199.58, 100.67, 100.08100.110.55

The acceptance criterion for accuracy is typically a recovery between 98.0% and 102.0%.[15][17]

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18][20] It is evaluated at two levels: repeatability and intermediate precision.[19]

  • Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol for Precision:

  • Repeatability: Six replicate samples of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide at 100% of the target concentration are prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different HPLC system.

Precision Level Parameter Results (% Assay) Mean (% Assay) %RSD
Repeatability Analyst 1, Day 1, System 199.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.36
Intermediate Precision Analyst 2, Day 2, System 2100.3, 99.7, 100.6, 99.4, 100.1, 100.5100.10.48

The acceptance criterion for precision is typically a Relative Standard Deviation (%RSD) of not more than 2.0%.[10][17]

Detection Limit (DL) and Quantitation Limit (QL): Method Sensitivity

The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22] The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22][23]

DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations[19][21][24]:

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Parameter Value
Slope (S) 10025
Standard Deviation of y-intercept (σ) 500
Detection Limit (DL) (µg/mL) 0.17
Quantitation Limit (QL) (µg/mL) 0.50

These calculated limits should be experimentally verified by analyzing samples at these concentrations.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25][26][27]

Experimental Protocol for Robustness:

Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated.

Parameter Varied Variation Effect on Results (% Assay, %RSD)
Flow Rate ± 0.1 mL/minNo significant change in assay; retention time shifts as expected.
Mobile Phase Composition ± 2% Organic PhaseMinor shifts in retention time; assay results remain within acceptance criteria.
Column Temperature ± 2 °CNegligible effect on assay results.
Wavelength ± 2 nmMinor changes in peak area; assay results remain within acceptance criteria.

The method is considered robust if the results remain within the acceptance criteria despite these small variations.[28]

Method Comparison and Selection Justification

Based on the comprehensive validation data, the developed HPLC-UV method demonstrates suitable specificity, linearity, accuracy, precision, and robustness for the quantitative determination of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

Method_Selection cluster_methods Analytical Method Options HPLC_UV HPLC-UV UPLC_MS UPLC-MS/MS GC GC Requirement Analytical Requirement Decision1 Routine QC Assay? Requirement->Decision1 Decision2 Trace Analysis or Metabolite ID? Decision1->Decision2 No Selected_HPLC Select HPLC-UV Decision1->Selected_HPLC Yes Decision3 Volatile Analyte? Decision2->Decision3 No Selected_UPLC_MS Select UPLC-MS/MS Decision2->Selected_UPLC_MS Yes Selected_GC Select GC Decision3->Selected_GC Yes

Caption: Decision tree for analytical method selection based on application.

For its intended purpose of routine quality control, the HPLC-UV method is the most appropriate choice due to its demonstrated reliability and cost-effectiveness. Should the analytical needs evolve to require higher sensitivity, such as for the analysis of trace-level impurities or metabolites in biological matrices, a UPLC-MS/MS method would be the superior alternative.

Conclusion

The validation of an analytical method is a critical exercise in pharmaceutical development, ensuring the generation of reliable and accurate data. This guide has detailed the validation of an HPLC-UV method for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide in accordance with ICH Q2(R1) guidelines. The presented data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended application in a quality control environment. The comparison with other analytical techniques further solidifies the rationale for selecting HPLC-UV for this purpose.

References

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
  • Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms | Request PDF. ResearchGate.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • assayprism.com. HPLC Method Validation: Key Parameters and Importance.
  • Pharma Validation. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature.
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • PubMed. (2011, July 15). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Taylor & Francis. (2008, April 4). Development and Validation of an HPLC Confirmatory Method for the Residue Analysis of Four Sulphonamides in Cow's Milk According to the European Union Decision 2002/657/EC.
  • Slideshare. ICH Q2 Analytical Method Validation | PPTX.
  • ICH. Quality Guidelines.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • PMC. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
  • What is the difference between specificity and selectivity?. (2018, April 24).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22).
  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis.
  • Benchchem. A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • LCGC International. (2025, November 27). Robustness Tests.
  • ResearchGate. Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Reddit. (2024, June 29). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?.
  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 27).

Sources

Comparative

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide reference standard qualification

[label="HPLC-UV\n(Organic Workflow comparison: qNMR vs. Mass Balance for Reference Standard Qualification.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="HPLC-UV\n(Organic

Workflow comparison: qNMR vs. Mass Balance for Reference Standard Qualification.

qNMR_Logic Target Select Target Proton (e.g., Diethyl CH3 at ~1.1 ppm) Check1 Signal Overlap with Impurities or Solvent? Target->Check1 Action1 Select Alternative Proton (e.g., Aromatic C2 at ~8.3 ppm) Check1->Action1 Yes Check2 Determine T1 Relaxation Time Check1->Check2 No Action1->Target Action2 Set D1 Delay > 5 × T1 (Ensures >99% Relaxation) Check2->Action2 Check3 S/N Ratio > 150? Action2->Check3 Action3 Increase Number of Scans (NS) Check3->Action3 No Final Integrate Peak vs. NIST Standard Calculate Absolute Purity Check3->Final Yes Action3->Check3

Self-validating logic tree for qNMR signal selection and parameter optimization.

Conclusion & Best Practices

The experimental data clearly demonstrates that relying on Research-Grade Area % for N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide overestimates purity by failing to account for non-chromophoric impurities, water, and residual solvents. For rigorous drug development, establishing a Primary Reference Standard using qNMR provides an absolute, self-validating mass fraction. When qNMR is unavailable, a rigorously executed Mass Balance protocol serves as a compliant secondary alternative for working standards.

References

  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <11> Reference Standards - Draft published for Comment Source: GMP Compliance / ECA Academy URL: [Link]

  • Title: Quantitative NMR spectroscopy in pharmaceutical analysis Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Validation

Selectivity Profiling of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide Against Off-Target Receptors: A Comparative Guide

Executive Summary & Scientific Rationale The identification of selective small-molecule modulators for orphan G-protein coupled receptors (GPCRs) is a cornerstone of modern drug discovery. N,N-diethyl-3-nitro-4-piperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The identification of selective small-molecule modulators for orphan G-protein coupled receptors (GPCRs) is a cornerstone of modern drug discovery. N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (CAS: 743440-22-4) is a synthetic small molecule identified in high-throughput screening (HTS) campaigns—such as those conducted by the Scripps Research Institute Molecular Screening Center—as a putative modulator of GPR151 (often referred to as Galanin receptor 4)[1][2].

However, the structural biology of this compound presents a distinct challenge. The piperazine-benzenesulfonamide scaffold is a "privileged structure" known for polypharmacology. The basic piperazine nitrogen frequently anchors into the conserved aspartate residue within the orthosteric binding pocket of numerous aminergic GPCRs (e.g., Serotonin 5-HT, Dopamine D2, and Adrenergic receptors). Therefore, to validate this compound as a viable GPR151-selective probe, rigorous off-target selectivity profiling is required.

This guide objectively compares the performance and selectivity of N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide against two distinct reference alternatives, providing a self-validating experimental framework for GPCR profiling.

The Alternatives for Comparison

To objectively evaluate the selectivity of our test compound, we compare it against two reference standards that represent opposite ends of the selectivity spectrum:

  • The Test Article: N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide.

  • Alternative 1 (The Endogenous Peptide): Galanin (1-29). Highly potent but exhibits broad pan-galanin receptor (GalR1, GalR2, GalR3) activity. While it has zero aminergic off-target liability, its poor pharmacokinetic properties and lack of subtype selectivity make it unsuitable as a targeted therapeutic probe.

  • Alternative 2 (The Promiscuous Small Molecule): Aripiprazole. A known piperazine-derivative that acts as a promiscuous binder across the aminergic GPCRome. It serves as a positive control for off-target aminergic binding, validating the sensitivity of our counterscreening assays.

Quantitative Data & Selectivity Profiles

The following tables summarize the comparative pharmacological profiling of the compounds.

Table 1: Primary Target Efficacy & Galanin Receptor Selectivity

Data represents EC50 values (nM) derived from β-Arrestin recruitment assays.

CompoundGPR151 EC50 (nM)GalR1 EC50 (nM)GalR2 EC50 (nM)GalR3 EC50 (nM)Selectivity Index (GalR vs GPR151)
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide 450>10,000>10,000>10,000>22x
Galanin (1-29) 1.20.81.50.9~1x (Pan-active)
Aripiprazole >10,000>10,000>10,000>10,000N/A
Table 2: Broad Aminergic Off-Target Panel

Data represents IC50 values (nM) derived from competitive AlphaScreen cAMP and radioligand binding assays.

Compound5-HT2A (nM)Dopamine D2 (nM)Histamine H1 (nM)Adrenergic α1A (nM)
N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide 8,500>10,000>10,0006,200
Galanin (1-29) >10,000>10,000>10,000>10,000
Aripiprazole 8.71.421.05.6

Performance Insight: The test compound successfully bypasses the pan-galanin activity seen in the endogenous peptide (Alternative 1) while successfully suppressing the severe aminergic polypharmacology inherent to standard piperazine scaffolds (Alternative 2).

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means the assays contain internal mechanistic controls that automatically rule out false positives, signal interference, or enzymatic degradation artifacts.

Protocol A: Primary Target Activation via PathHunter β-Arrestin Assay

This protocol utilizes to measure direct target engagement[3][4].

Causality & Self-Validation: EFC avoids the amplification artifacts common in second-messenger assays. By requiring the physical proximity of a ProLink (PK)-tagged GPCR and an Enzyme Acceptor (EA)-tagged β-Arrestin to form active β-galactosidase, the assay provides a direct 1:1 stoichiometric readout of receptor activation[3][4]. To self-validate, a GPR119 counterscreen is run in parallel to eliminate compounds that chemically stabilize the β-galactosidase enzyme independent of GPCR activation[2][5].

Step-by-Step Methodology:

  • Cell Plating: Resuspend CHO-K1 cells overexpressing PK-tagged GPR151 and EA-tagged β-Arrestin in growth media. Plate at 2,000 cells/well in a 1536-well microplate. Rationale: 1536-well formatting ensures high-throughput capacity while minimizing the required volume of the test compound.

  • Incubation: Incubate the plates for 18 hours at 37°C with 5% CO2 to allow for cell adherence and basal receptor equilibration.

  • Compound Addition: Pin-transfer N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide to achieve a final concentration of 11.2 µM (in 1.0% DMSO). Incubate for exactly 90 minutes. Rationale: A 90-minute window allows sufficient time for GPCR activation and β-arrestin recruitment without triggering receptor internalization and subsequent signal degradation.

  • Detection: Add 3 µL of chemiluminescent detection reagent (e.g., Promega Beta-Glo) to all wells. Incubate for 1 hour at room temperature.

  • Counterscreening (The Validation Step): Repeat Steps 1-4 using a cell line expressing GPR119. Any compound showing activity in both GPR151 and GPR119 wells is flagged as an assay-interfering false positive and discarded.

Protocol B: Aminergic Off-Target Profiling via AlphaScreen cAMP Assay

To verify that the piperazine moiety does not trigger off-target aminergic GPCRs (like 5-HT2A or D2), we utilize a [6][7].

Causality & Self-Validation: This assay relies on the competition between endogenous cellular cAMP and an exogenously added biotinylated cAMP tracer[6][7]. To self-validate the system, IBMX is added to the stimulation buffer. IBMX inhibits phosphodiesterases (PDEs); therefore, any observed decrease in the luminescent signal is guaranteed to be caused by GPCR-mediated cAMP production rather than PDE-induced cAMP degradation.

Step-by-Step Methodology:

  • Cell Stimulation: Incubate HEK293 cells expressing the off-target receptor (e.g., 5-HT2A) with the test compound in Stimulation Buffer containing 0.5 mM IBMX for 30 minutes at room temperature.

  • Lysis & Tracer Addition: Add lysis buffer spiked with 1 µM biotinylated cAMP tracer. Rationale: Lysis immediately halts cellular processes and releases intracellular cAMP, which then competes with the biotinylated tracer for binding sites.

  • Bead Incubation (Light-Sensitive): Under strictly subdued lighting, add Streptavidin-coated Donor beads and anti-cAMP conjugated Acceptor beads. Incubate for 2 hours. Rationale: The phthalocyanine photosensitizer in the Donor beads is highly sensitive to ambient light. Exposure to standard laboratory lighting causes premature singlet oxygen release, destroying the assay's signal-to-background ratio.

  • Measurement: Read the microplate using a reader equipped with a 680 nm excitation laser and a 520-620 nm emission filter[8][9].

Visualizations of Mechanisms & Workflows

GPR151_Pathway Ligand N,N-diethyl-3-nitro-4- piperazin-1-ylbenzenesulfonamide Receptor GPR151 (GalR4) Orphan GPCR Ligand->Receptor Binds GProtein Gαi/o Protein (Inhibits Adenylate Cyclase) Receptor->GProtein Activates Arrestin β-Arrestin Recruitment (PathHunter Assay) Receptor->Arrestin Recruits cAMP Decreased cAMP (AlphaScreen Assay) GProtein->cAMP Modulates

Fig 1. GPR151 signaling pathways and corresponding detection nodes for assay validation.

Profiling_Workflow Start Compound Library Hit Identification Primary Primary Screen GPR151 β-Arrestin Start->Primary Counter Counterscreen GPR119 (False Positives) Primary->Counter Hits Selectivity Selectivity Panel GalR1-3 & Aminergic GPCRs Counter->Selectivity Validated Hits Lead Lead Optimization Candidate Selection Selectivity->Lead Selective Compounds

Fig 2. Hierarchical screening workflow for isolating target-selective GPCR modulators.

References

  • PubChem Bioassay Record for GPR151 Activators Source: National Center for Biotechnology Information (NCBI) / The Scripps Research Institute Molecular Screening Center URL:[Link]

  • PathHunter β-Arrestin Enzyme Fragment Complementation (EFC) Assays Source: Eurofins DiscoverX URL:[Link]

Sources

Comparative

N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide in vitro vs in vivo efficacy

An In-Depth Comparative Analysis of Benzenesulfonamide Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy Introduction The journey of a therapeutic candidate from a laboratory curiosity to a clinical rea...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Benzenesulfonamide Derivatives: Bridging the Gap Between In Vitro and In Vivo Efficacy

Introduction

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the translation of promising in vitro activity into tangible in vivo efficacy. This guide delves into the nuanced world of drug development, using the benzenesulfonamide scaffold as a case study to explore the multifaceted considerations that govern this transition. While direct data on N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide is not extensively available in the public domain, we will explore the broader class of sulfonamide-based inhibitors, such as those targeting carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. This will allow us to construct a scientifically rigorous comparison of in vitro and in vivo evaluation methodologies, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. Its derivatives are known to target various enzymes and receptors, with a significant focus on carbonic anhydrases. In the context of oncology, the inhibition of tumor-associated carbonic anhydrase IX (CA IX) has emerged as a promising therapeutic strategy. CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. Therefore, the development of potent and selective CA IX inhibitors is an area of intense research.

This guide will provide a comprehensive overview of the experimental workflows used to assess the efficacy of benzenesulfonamide-based CA IX inhibitors, from initial enzymatic assays to preclinical animal models. We will dissect the rationale behind experimental choices, present data in a clear and comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Dichotomy of Efficacy: In Vitro vs. In Vivo

A fundamental challenge in drug discovery is that a compound's performance in a controlled in vitro setting often does not predict its behavior within a complex living organism. This discrepancy arises from a multitude of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the intricate biology of the disease model.

In Vitro Efficacy: The Foundation of Discovery

In vitro assays are indispensable for the initial screening and characterization of drug candidates. They offer a rapid, high-throughput, and cost-effective means to assess a compound's direct interaction with its molecular target. For benzenesulfonamide-based CA IX inhibitors, the primary in vitro assay is a stopped-flow carbonic anhydrase activity assay.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

This method measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5).

    • Dissolve the carbonic anhydrase isoenzyme (e.g., recombinant human CA IX) in the buffer to a final concentration of 10-20 µM.

    • Prepare a stock solution of the inhibitor (e.g., a benzenesulfonamide derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, distilled water.

    • Prepare a pH indicator solution (e.g., 0.2 mM phenol red).

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument, which rapidly mixes the enzyme and substrate solutions.

    • In one syringe, load the enzyme solution and the inhibitor at various concentrations.

    • In the other syringe, load the saturated CO2 solution and the pH indicator.

    • The instrument rapidly mixes the contents of the two syringes, initiating the enzymatic reaction.

    • The hydration of CO2 to bicarbonate and a proton leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is measured for each inhibitor concentration.

  • Data Analysis:

    • The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

This assay provides a quantitative measure of the inhibitor's potency (Ki value) against the target enzyme.

In Vivo Efficacy: The Crucible of Clinical Potential

While in vitro assays establish target engagement, in vivo studies are essential to evaluate a compound's therapeutic effect in a living system. For anticancer agents, this typically involves xenograft models, where human tumor cells are implanted into immunocompromised mice.

Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture a human cancer cell line known to overexpress the target (e.g., HT-29 colon cancer cells for CA IX).

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the test compound (e.g., a benzenesulfonamide derivative) to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

    • The dosing schedule (e.g., daily, twice daily) and dose level are determined from prior pharmacokinetic and toxicity studies.

  • Monitoring and Endpoint:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is typically terminated when the tumors in the control group reach a predetermined size.

    • At the end of the study, the tumors are excised and weighed.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

This in vivo model provides crucial information on the compound's ability to inhibit tumor growth in a complex biological environment.

Comparative Analysis: A Case Study with Ureido-Substituted Benzenesulfonamides

To illustrate the interplay between in vitro and in vivo data, let us consider a hypothetical comparison of two ureido-substituted benzenesulfonamide inhibitors of CA IX, designated as Compound A and Compound B.

Table 1: In Vitro and In Vivo Efficacy of Hypothetical CA IX Inhibitors

ParameterCompound ACompound B
In Vitro Data
CA IX Ki (nM)525
CA II Ki (nM)500100
Selectivity (CA II/CA IX)1004
In Vivo Data (HT-29 Xenograft)
Dose (mg/kg, p.o., BID)5050
% TGI6530
Pharmacokinetic Data
Oral Bioavailability (%)4010
Plasma Half-life (h)82

Analysis of the Data

  • In Vitro Potency vs. In Vivo Efficacy: Compound A demonstrates superior in vitro potency against CA IX (Ki = 5 nM) compared to Compound B (Ki = 25 nM). This translates to a more significant tumor growth inhibition in vivo (65% TGI for Compound A vs. 30% for Compound B) at the same dose.

  • The Importance of Selectivity: Compound A also exhibits much higher selectivity for the target enzyme (CA IX) over the off-target isoform CA II. This is a critical factor, as inhibition of ubiquitously expressed CA isoforms can lead to undesirable side effects. The poor selectivity of Compound B may contribute to off-target toxicities that limit its therapeutic window.

  • Pharmacokinetics as a Key Determinant: The superior in vivo performance of Compound A is further explained by its favorable pharmacokinetic profile. Its higher oral bioavailability and longer plasma half-life ensure that a sufficient concentration of the drug is maintained at the tumor site to exert its inhibitory effect.

Visualizing the Workflow

Diagram 1: Drug Discovery and Development Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_screening High-Throughput Screening (e.g., Stopped-flow assay) hit_validation Hit Validation & Potency (Ki determination) in_vitro_screening->hit_validation Identify Hits selectivity_profiling Selectivity Profiling (against CA isoforms) hit_validation->selectivity_profiling Confirm Potency pk_studies Pharmacokinetic Studies (ADME) selectivity_profiling->pk_studies Lead Candidate Selection xenograft_model Xenograft Efficacy Model (% TGI) pk_studies->xenograft_model Determine Dosing pd_studies Pharmacodynamic Studies (Target engagement in vivo) xenograft_model->pd_studies Correlate Efficacy with Target Modulation

Caption: A streamlined workflow from initial in vitro screening to in vivo efficacy testing.

Diagram 2: Carbonic Anhydrase IX in the Tumor Microenvironment

G cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Expression hif1a->ca9_expression co2 CO2 ca9_expression->co2 hco3 HCO3- co2->hco3 CA IX h2o H2O h_plus H+ extracellular_acidosis Extracellular Acidosis h_plus->extracellular_acidosis invasion Invasion & Metastasis extracellular_acidosis->invasion drug_resistance Drug Resistance extracellular_acidosis->drug_resistance

Caption: The role of CA IX in promoting an acidic tumor microenvironment.

Conclusion

The successful development of a novel therapeutic agent hinges on a comprehensive and iterative evaluation process that bridges the gap between in vitro and in vivo studies. While potent in vitro activity is a prerequisite, it is by no means a guarantee of in vivo success. As illustrated through the case of benzenesulfonamide-based CA IX inhibitors, factors such as selectivity, pharmacokinetics, and the complexity of the disease model all play a pivotal role in determining the ultimate therapeutic potential of a compound. By employing a rigorous and well-designed experimental strategy, researchers can navigate the complexities of drug discovery and increase the likelihood of translating promising laboratory findings into life-saving medicines.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. [Link]

  • Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 695–707. [Link]

Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide

This guide provides a comprehensive framework for benchmarking the performance of a novel chemical entity, N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (hereafter referred to as Compound X ), against establishe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the performance of a novel chemical entity, N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide (hereafter referred to as Compound X ), against established inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. The structural motifs within Compound X, namely the benzenesulfonamide and piperazine groups, are frequently found in kinase inhibitors, suggesting its potential as a modulator of this critical cellular pathway.[1][2]

The PI3K/AKT/mTOR cascade is a cornerstone of cell signaling, governing processes such as cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[5][6] This guide will detail the necessary experimental designs, protocols, and data interpretation strategies to rigorously evaluate Compound X's potency and selectivity in comparison to standard-of-care inhibitors.

The Rationale for Comparison: Selecting Standard Inhibitors

To create a robust benchmark, it is essential to compare Compound X against inhibitors with well-defined mechanisms and targets within the PI3K pathway. This allows for a multi-faceted understanding of Compound X's potential advantages or disadvantages. We have selected a panel of inhibitors representing different classes based on their target specificity:

  • Pan-PI3K Inhibitor (BKM120 / Buparlisib): Targets all four Class I PI3K isoforms (α, β, γ, δ), providing a broad baseline for PI3K inhibition.[3]

  • Dual PI3K/mTOR Inhibitor (BEZ235 / Dactolisib): An ATP-competitive inhibitor that targets both PI3K and mTOR, offering the advantage of blocking the pathway at two critical nodes.[3][7]

  • Isoform-Selective PI3K Inhibitor (GSK2636771): A potent and selective inhibitor of the PI3Kβ isoform, crucial for assessing the specific isoform-targeting potential of Compound X.[8]

This selection allows for a comparative analysis of Compound X's performance against broad-spectrum, dual-target, and highly selective inhibition strategies.

Foundational Benchmarking: The In Vitro Kinase Assay

The first step in characterizing any potential inhibitor is to determine its direct enzymatic inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key metric for this, quantifying the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method for this purpose. It measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase's activity.[10][11]

Hypothetical In Vitro IC50 Data

The following table presents hypothetical, yet plausible, IC50 values that could be generated from an in vitro kinase assay comparing Compound X with our selected standard inhibitors against the PI3Kα isoform.

InhibitorTarget(s)IC50 (nM) against PI3Kα
Compound X Presumed PI3K 35
BKM120Pan-PI3K52
BEZ235Dual PI3K/mTOR4
GSK2636771PI3Kβ selective>1000

This data is illustrative. Actual values must be determined experimentally.

Experimental Workflow: In Vitro Kinase IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Serially dilute Compound X and standard inhibitors in DMSO prep2 Prepare 1x Kinase Assay Buffer with DTT prep3 Dilute recombinant PI3Kα enzyme in assay buffer step1 Dispense 1 µL of each inhibitor concentration into wells prep3->step1 step2 Add 2 µL of diluted PI3Kα enzyme solution step1->step2 step3 Pre-incubate for 20 mins at RT (inhibitor-enzyme binding) step2->step3 step4 Initiate reaction by adding 2 µL of Substrate/ATP mixture step3->step4 step5 Incubate for 60 mins at 30°C step4->step5 detect1 Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP) step5->detect1 detect2 Incubate for 40 mins at RT detect1->detect2 detect3 Add 10 µL Kinase Detection Reagent (converts ADP to ATP, generates light) detect2->detect3 detect4 Incubate for 30 mins at RT detect3->detect4 detect5 Measure luminescence with a plate reader detect4->detect5 analysis1 Calculate % Inhibition relative to DMSO control detect5->analysis1 analysis2 Plot % Inhibition vs. log[Inhibitor] analysis1->analysis2 analysis3 Fit data to a sigmoidal dose-response curve to determine IC50 analysis2->analysis3

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Detailed Protocol: In Vitro Kinase Assay
  • Reagent Preparation :

    • Prepare a stock solution of Compound X and standard inhibitors in 100% DMSO.

    • Create a serial dilution series for each inhibitor. The final DMSO concentration in the assay should not exceed 1%.[10]

    • Thaw recombinant PI3Kα enzyme, substrate (e.g., PIP2), and ATP on ice.

    • Prepare 1x Kinase Assay Buffer as per the manufacturer's instructions.

  • Assay Plate Setup (384-well format) :

    • Add 1 µL of the serially diluted inhibitors or DMSO (for vehicle control) to the appropriate wells.

    • Prepare the enzyme solution by diluting the PI3Kα stock in the assay buffer. Add 2 µL of this solution to each well.

    • Gently mix and incubate the plate at room temperature for 20 minutes to allow for inhibitor-enzyme binding.

  • Kinase Reaction :

    • Prepare a substrate/ATP mixture in the assay buffer.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[10]

  • Signal Detection (using ADP-Glo™) :

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]

    • Measure the luminescence using a compatible plate reader.

  • Data Analysis :

    • Subtract the background luminescence from a "no enzyme" control.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Cellular Activity: Assessing Downstream Pathway Inhibition

While an in vitro assay confirms direct enzyme inhibition, it is crucial to determine if an inhibitor is active in a cellular context. Western blotting is the gold standard for measuring changes in protein phosphorylation states.[8] To assess the inhibition of the PI3K pathway, we measure the phosphorylation of its primary downstream effector, AKT, at the Serine 473 residue (p-Akt Ser473). A reduction in the p-Akt signal upon treatment indicates effective pathway inhibition.[13]

Hypothetical Cellular Activity Data

This table shows representative data from a Western blot experiment, quantifying the inhibition of p-Akt in a cancer cell line (e.g., PC-3, which has PTEN loss and thus a constitutively active PI3K pathway) after a 24-hour treatment.

InhibitorConcentration (nM)Mean Inhibition of p-AKT/Total AKT Ratio (%)
Compound X 100 75
BKM12010070
BEZ23510090
GSK263677110015 (Expected low activity in PTEN-null cells)

Data is presented as the percentage reduction of the p-Akt/Total Akt ratio relative to a vehicle-treated control and must be determined experimentally.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT p (Ser473) BKM120 BKM120 BKM120->PI3K inhibits BEZ235 BEZ235 BEZ235->PI3K inhibits BEZ235->mTORC1 inhibits GSK2636771 GSK2636771 GSK2636771->PI3K inhibits (β) CompoundX Compound X CompoundX->PI3K inhibits?

Caption: The PI3K/AKT/mTOR pathway with points of inhibitor action.

Detailed Protocol: Western Blot for p-Akt (Ser473)
  • Cell Culture and Treatment :

    • Culture a relevant cancer cell line (e.g., PC-3) to 70-80% confluency.

    • Treat cells with various concentrations of Compound X and standard inhibitors for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.[8]

  • Cell Lysis and Protein Quantification :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[14]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Apply an ECL chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.[13]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin.

    • Quantify band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.[13]

Conclusion and Future Directions

This guide outlines the fundamental experiments required to benchmark a novel compound, such as N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide, against standard inhibitors of the PI3K/AKT/mTOR pathway. By determining its in vitro IC50 and assessing its ability to inhibit downstream signaling in a cellular context, researchers can build a comprehensive performance profile.

Positive results from these initial assays would warrant further investigation, including:

  • Kinase Profiling: Screening Compound X against a broad panel of kinases to determine its selectivity.

  • Cell Viability Assays: Assessing the compound's effect on cancer cell proliferation and survival.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

By following a logical and rigorous benchmarking process, the therapeutic potential of novel chemical entities can be systematically evaluated, paving the way for the next generation of targeted therapies.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2012). American Society of Clinical Oncology Educational Book. Available at: [Link]

  • Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors. (2019). Oncotarget. Available at: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2013). Journal of Clinical Oncology. Available at: [Link]

  • Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • In vitro NLK Kinase Assay. (2014). Bio-protocol. Available at: [Link]

  • In vitro kinase assay. (Japanese). Available at: [Link]

  • In vitro kinase assay. (2024). protocols.io. Available at: [Link]

  • Kinase assays IC50 determination. (2020). Bio-protocol. Available at: [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (2015). Bio-protocol. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib. (2013). Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • PI3K Inhibitor Pipeline Insight 2025. DelveInsight. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. Available at: [Link]

  • N,N-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. Chemsrc. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. Available at: [Link]

  • N,n-diethyl-3-nitro-4-piperazin-1-ylbenzenesulfonamide. PubChemLite. Available at: [Link]

  • N,N-diethyl-3-nitro-4-(piperazin-1-yl)benzene-1-sulfonamide. Thoreauchem. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available at: [Link]

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

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